Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467598 | |
| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82584-78-9 | |
| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a prevalent one-pot synthesis method, including the necessary reagents, reaction conditions, and a summary of key quantitative data.
Core Synthesis Pathway
The primary route for the synthesis of this compound is a one-pot reaction involving the condensation of methyl 3-bromo-3-nitroacrylate with dihydroresorcinol (1,3-cyclohexanedione). This reaction is typically facilitated by a base, such as potassium acetate, in an alcoholic solvent.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: A diagram illustrating the one-pot synthesis workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Starting Material 1 | Methyl 3-bromo-3-nitroacrylate | [1] |
| Starting Material 2 | Dihydroresorcinol | [1] |
| Reagent | Potassium Acetate | [1] |
| Solvent | Anhydrous Methanol | [1] |
| Reaction Conditions | ||
| Stoichiometry | Equimolar ratio of reactants | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Product Information | ||
| Product Name | This compound | [2][3][] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][] |
| Molecular Weight | 194.18 g/mol | [2][] |
| Yield | 60% | [1] |
| Spectroscopic Data | ||
| ¹H NMR / ¹³C NMR | Cross peak at C₂H/C₂ (7.86 ppm/147.92 ppm) | [1] |
Detailed Experimental Protocol
The following is a detailed experimental protocol for the one-pot synthesis of this compound.[1]
Materials:
-
Methyl 3-bromo-3-nitroacrylate
-
Dihydroresorcinol (1,3-Cyclohexanedione)
-
Potassium Acetate (KOAc)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dihydroresorcinol and an equimolar amount of potassium acetate.
-
Dissolve the mixture in anhydrous methanol.
-
To this solution, add an equimolar amount of methyl 3-bromo-3-nitroacrylate.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up and purification would typically involve removal of the solvent under reduced pressure, followed by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure product.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A characteristic cross-peak in an HMBC spectrum is observed between the proton at C₂ and the carbons C₂, C₃, C₃ₐ, and C₇ₐ.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl, the ketone carbonyl, and the C-O-C ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
This guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the procedures as necessary for their specific laboratory conditions and scale.
References
An In-depth Technical Guide on the Chemical Properties of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. This class is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1][] |
| Molecular Weight | 194.18 g/mol | [1][] |
| CAS Number | 82584-78-9 | [1] |
| Melting Point | 104-106 °C | [3] |
| Boiling Point (Predicted) | 339.8 ± 42.0 °C | [3] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [3] |
| IUPAC Name | This compound | [1] |
Synthesis
Experimental Protocol: General Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates
This protocol is based on the known reactivity of cyclohexane-1,3-diones and related starting materials.
Materials:
-
Cyclohexane-1,3-dione
-
Methyl propiolate
-
A suitable base (e.g., triethylamine, sodium methoxide)
-
Anhydrous solvent (e.g., methanol, ethanol, or a non-polar aprotic solvent like toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione in the chosen anhydrous solvent.
-
Add the base to the reaction mixture and stir for a designated period to facilitate the formation of the enolate.
-
Slowly add methyl propiolate to the reaction mixture.
-
The reaction is then typically heated to reflux and monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials and the formation of the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Logical Relationship of Synthesis:
Spectral Data
Detailed experimental spectral data for this compound is not available in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the furan ring would appear in the downfield region. The methylene protons of the cyclohexanone ring would likely appear as multiplets in the aliphatic region. The methyl protons of the ester group would be a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ketone and the ester will have the largest chemical shifts. The carbons of the furan ring and the double bond will appear in the olefinic region, while the saturated carbons of the cyclohexanone ring will be in the upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Additionally, C-O stretching bands for the furan ring and the ester, as well as C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule are expected.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the cyclohexanone ring.
Potential Biological Activity
While no specific biological studies have been reported for this compound, the benzofuran scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.
-
Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[4][5][6] The specific substitution pattern on the benzofuran ring plays a crucial role in determining the antimicrobial spectrum and potency.
-
Anticancer Activity: A significant number of natural and synthetic benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.
The potential biological activity of this compound warrants further investigation, given the established bioactivity of the core benzofuran structure.
Signaling Pathway Visualization (Hypothetical):
Given the prevalence of anticancer activity in related benzofuran compounds, a hypothetical signaling pathway that could be modulated by such a molecule is the apoptosis pathway.
Conclusion
This compound is a molecule with potential for further exploration in medicinal chemistry and drug discovery. While its fundamental chemical and physical properties are partially characterized, a significant lack of detailed experimental data, particularly comprehensive spectral analysis and biological evaluation, remains. The synthesis of this compound and subsequent investigation into its antimicrobial and cytotoxic properties could be a fruitful area of research, given the established biological significance of the benzofuran scaffold. This guide serves as a foundational resource for researchers and professionals interested in pursuing further studies on this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in publicly accessible resources |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in publicly accessible resources |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in publicly accessible resources |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data not available in publicly accessible resources |
Experimental Protocols
A definitive, detailed experimental protocol for the synthesis and characterization of this compound is not explicitly available in a single, peer-reviewed publication. However, based on general synthetic strategies for related benzofuran derivatives, a plausible synthetic route can be outlined.
Synthesis of this compound
A common method for the synthesis of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate core structure involves the reaction of a cyclic 1,3-dione with a halo-acetoacetate derivative. The following is a generalized protocol.
Materials:
-
1,3-Cyclohexanedione
-
Methyl 2-chloroacetoacetate
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of 1,3-cyclohexanedione in an anhydrous solvent, an equimolar amount of a suitable base is added under an inert atmosphere.
-
The mixture is stirred at room temperature until the complete formation of the enolate is achieved.
-
Methyl 2-chloroacetoacetate is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Characterization
The synthesized compound would then be characterized by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity. The assignment of signals in the ¹H and ¹³C NMR spectra is typically aided by two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the target compound.
Disclaimer: The experimental protocol provided is a generalized procedure and may require optimization. Researchers should consult relevant literature for specific reaction conditions. The lack of publicly available spectroscopic data highlights an opportunity for further research and publication in this area.
An In-depth Technical Guide to Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS Number: 82584-78-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and suppliers of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, CAS number 82584-78-9. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Properties
This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82584-78-9 | N/A |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | |
| Canonical SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 | |
| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N | [] |
| Appearance | Solid | |
| Melting Point | 141 - 142 °C | |
| Purity | 95% |
Synthesis
A one-pot synthesis method for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been reported. This method involves the reaction of dihydroresorcinol or dimedone with methyl 3-bromo-3-nitroacrylate in the presence of potassium acetate. The reaction is typically carried out in refluxing anhydrous methanol for 6 hours.[4]
Experimental Workflow: General One-Pot Synthesis
Caption: General workflow for the one-pot synthesis.
Note: This is a generalized protocol based on available literature for similar compounds. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary for specific applications.
Spectroscopic Data
While specific spectroscopic data for CAS 82584-78-9 is not extensively detailed in the searched literature, representative data for similar benzofuran derivatives are available and can provide a basis for characterization.
Table 2: Representative Spectroscopic Data for Similar Benzofuran Derivatives
| Spectroscopic Technique | Key Features |
| FT-IR (KBr, cm⁻¹) | Peaks around 3400-3000 (aromatic C-H), 2900 (aliphatic C-H), 1730-1700 (C=O, ester), 1640 (C=O, ketone), 1600 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, 400 MHz, δ ppm) | Signals corresponding to aromatic protons, methylene protons of the tetrahydrofuran ring, and the methyl ester group. |
| ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm) | Resonances for carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons of the tetrahydrofuran ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
This data is representative of the benzofuran scaffold and may vary for the specific compound.[5][6]
Biological Activity
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including but not limited to:
However, at the time of this writing, no specific studies detailing the biological evaluation, mechanism of action, or associated signaling pathways for this compound (CAS 82584-78-9) were identified in the public domain. Further research is required to elucidate the specific biological functions of this compound.
Logical Relationship: From Compound Class to Specific Activity
Caption: Path from general knowledge to specific biological insights.
Suppliers
This compound is available from several chemical suppliers for research and development purposes.
Table 3: Commercial Suppliers of CAS 82584-78-9
| Supplier | Location | Notes |
| BOC Sciences | USA | Offers a range of special chemicals. |
| Vihasibio Sciences PVT LTD | Hyderabad, INDIA | Manufacturer of fine chemicals and drug intermediates. |
| Synchem | Germany | Specializes in rare and fine chemicals. |
| Key Organics | UK | Supplier of chemical building blocks. |
| ChemicalBook | Online | Online chemical database and supplier directory.[] |
It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Benzofuran Derivatives - Heterocyclic Building Blocks (18) [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Structure Elucidation of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions and adapted experimental protocols to serve as a practical resource for researchers.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Its structure consists of a fused furan and a cyclohexanone ring system, with a methyl carboxylate group attached to the furan ring.
Molecular Structure:
Caption: Molecular structure of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H2 |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.80 | t | 2H | H5 |
| ~2.50 | t | 2H | H7 |
| ~2.10 | m | 2H | H6 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C4 (C=O, ketone) |
| ~165.0 | C=O (ester) |
| ~155.0 | C7a |
| ~145.0 | C2 |
| ~120.0 | C3a |
| ~115.0 | C3 |
| ~52.0 | -OCH₃ |
| ~38.0 | C5 |
| ~25.0 | C7 |
| ~23.0 | C6 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1680 | C=O stretch (α,β-unsaturated ketone) |
| ~1600 | C=C stretch (furan ring) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (furan ring) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 194 | [M]⁺ (Molecular Ion) |
| 163 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
Synthesis Protocol (Adapted)
The following is an adapted protocol for the synthesis of this compound, based on general methods for the synthesis of similar compounds.
Reaction Scheme:
1,3-Cyclohexanedione + Methyl 2-chloroacetoacetate -> this compound
Materials and Reagents:
-
1,3-Cyclohexanedione
-
Methyl 2-chloroacetoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-chloroacetoacetate (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Experimental Workflow and Logic
The structural elucidation of a novel compound like this compound follows a logical workflow, beginning with its synthesis and culminating in the confirmation of its structure through various spectroscopic techniques.
Caption: General workflow for structure elucidation.
Signaling Pathway Diagram (Hypothetical)
While the specific biological signaling pathways involving this compound are not established, many benzofuran derivatives are known to interact with various cellular targets. The following diagram illustrates a hypothetical signaling pathway where a benzofuran derivative acts as an inhibitor of a kinase cascade.
Caption: Hypothetical kinase inhibition pathway.
Disclaimer: The spectroscopic data presented in this guide are theoretical predictions and should be confirmed with experimental results. The synthesis protocol is a general adaptation and may require optimization.
In-Depth Technical Guide to Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its known physical properties, outlines experimental protocols for their determination, and presents a generalized workflow for its synthesis and subsequent biological screening, in the absence of specific published biological data for this exact compound.
Core Physical and Chemical Properties
This compound, with the CAS number 82584-78-9, is a solid organic compound. A summary of its key physical and chemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [] |
| Molecular Weight | 194.184 g/mol | [] |
| Melting Point | 104-106 °C | [2] |
| Boiling Point | 339.849 °C at 760 mmHg | [2] |
| Density | 1.265 g/cm³ | [2] |
| Flash Point | 159.335 °C | [2] |
| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 | [] |
Experimental Protocols
Detailed experimental procedures for the determination of key physical properties and a potential synthetic route are outlined below.
Synthesis: One-Pot Reaction for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates
Materials:
-
1,3-Cyclohexanedione
-
Methyl 2-chloro-3-nitroacrylate
-
Anhydrous methanol
-
Potassium acetate
Procedure:
-
Dissolve equimolar amounts of 1,3-cyclohexanedione and methyl 2-chloro-3-nitroacrylate in anhydrous methanol.
-
Add an equimolar amount of potassium acetate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5][6]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or oil bath with a thermometer
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady, slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[4]
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method or by simple distillation.[7][8][9][10][11]
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thiele tube or distillation apparatus
-
Heating mantle or Bunsen burner
-
Thermometer
Procedure (Thiele Tube Method):
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.[11]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point.[7]
Potential Biological Investigation Workflow
Benzofuran derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17] In the absence of specific studies on this compound, a general workflow for its initial biological evaluation is proposed.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of benzofuran derivatives.
This workflow begins with the chemical synthesis of the compound, followed by its purification. The structure and purity of the synthesized molecule are then confirmed using various analytical techniques. Finally, the compound is subjected to biological screening, which can include antimicrobial and anticancer assays to determine its potential therapeutic value. Further mechanistic studies, such as apoptosis assays, can be conducted based on initial screening results.
References
- 2. This compound CAS#: 82584-78-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Reactivity Profile of the Tetrahydrobenzofuran Core: A Technical Guide for Drug Development
Introduction: The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. As a saturated bicyclic ether, its unique three-dimensional structure and electronic properties make it a valuable core for the development of novel therapeutics. This technical guide provides an in-depth overview of the reactivity profile of the tetrahydrobenzofuran ring system, offering insights for researchers, scientists, and drug development professionals. The guide details key reactions, presents quantitative data, and outlines experimental protocols and workflows relevant to the synthesis and functionalization of this important chemical entity.
General Reactivity Profile
The tetrahydrobenzofuran core consists of a fused tetrahydrofuran and cyclohexane ring. Its reactivity is primarily dictated by the properties of the cyclic ether and the substituted cyclohexane. The saturated furan ring is generally stable but can undergo reactions typical of ethers, such as cleavage under harsh acidic conditions. The positions alpha to the ether oxygen (C2 and C7a) exhibit enhanced reactivity towards radical and organometallic-mediated functionalization. The cyclohexane ring can be functionalized using standard cycloalkane chemistry, though its reactivity can be influenced by the fused ether ring. The benzene portion of the partially saturated 2,3-dihydrobenzofuran is electron-rich and amenable to electrophilic aromatic substitution.
Key Reactions and Functionalizations
The functionalization of the tetrahydrobenzofuran core can be approached in two primary ways: de novo synthesis, where a substituted ring is constructed, or post-synthesis modification of the core. This section focuses on the latter, detailing key reactions for modifying the pre-formed scaffold.
Oxidation of the Furan Moiety
Oxidation of the tetrahydrofuran ring can lead to ring-opened products or the introduction of carbonyl functionalities. A common transformation is the Baeyer-Villiger-type oxidation.
Experimental Protocol: Oxidation of 2-Methyl-4,5,6,7-tetrahydrobenzofuran
A solution of 2-methyl-4,5,6,7-tetrahydrobenzofuran in a suitable solvent is treated with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by an aqueous base to remove chlorobenzoic acid. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
| Reactant | Reagent | Product(s) | Yield |
| 2-Methyl-4,5,6,7-tetrahydrobenzofuran | m-CPBA | 2-Oxo-7-(1'-hydroxyethyl)oxepane, Formate ester | N/A |
Electrophilic Aromatic Substitution (Formylation)
The benzene ring of partially saturated benzofurans, such as 2,3-dihydrobenzofuran, is activated towards electrophilic substitution. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group.
Experimental Protocol: Vilsmeier-Haack Formylation
To a solution of the tetrahydrobenzofuran derivative in N,N-dimethylformamide (DMF) at 0°C, the Vilsmeier reagent (prepared from POCl₃ or (chloromethylene)dimethyliminium chloride) is added.[1] The reaction is stirred at room temperature for several hours.[1] Following the reaction, the mixture is neutralized with an aqueous solution of a base like sodium acetate and then extracted with an organic solvent.[1] The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.[1]
| Substrate | Reagent | Product | Yield |
| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride/DMF | Formylated arene | 77%[1] |
Reduction of the Benzofuran Core
Catalytic hydrogenation is a powerful method to access the fully saturated octahydrobenzofuran core from benzofuran precursors. This transformation introduces multiple stereocenters and significantly alters the molecule's spatial arrangement.
Experimental Protocol: Catalytic Hydrogenation of Benzofurans
A two-stage catalytic system can be employed for the complete and stereoselective hydrogenation of benzofurans.[2] The first stage involves a chiral homogeneous ruthenium-N-heterocyclic carbene complex for the enantioselective reduction of the furan ring to a 2,3-dihydrobenzofuran intermediate.[2] The second stage utilizes an in situ activated rhodium catalyst for the diastereoselective hydrogenation of the benzene ring.[2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
| Substrate | Catalyst System | Product | Stereoselectivity |
| Substituted Benzofuran | 1. Chiral Ru-NHC complex 2. Rhodium catalyst | Octahydrobenzofuran | High (up to six new stereocenters)[2] |
Aromatization
The conversion of a tetrahydrobenzofuran to its corresponding benzofuran can be achieved through dehydrogenation, a process known as aromatization. This reaction is synthetically useful for creating libraries of aromatic derivatives from a common saturated precursor.
Experimental Protocol: Aromatization of Dihydrobenzofurans
2,3-Dihydrobenzofurans can be aromatized under acidic conditions.[3] For instance, treatment with a relatively weak acid can lead to the elimination of a leaving group and subsequent aromatization.[3] Stronger acids in specific solvents can promote rearrangement reactions prior to aromatization.[3] The choice of conditions can selectively yield different benzofuran isomers.[3]
| Substrate | Conditions | Product | Yield |
| 2,3-Dihydrobenzofuran-3-one | Weak acid (e.g., p-TsOH) in THF | 3-Acylbenzofuran | Excellent[3] |
| 2,3-Dihydrobenzofuran-3-one | Strong acid (e.g., p-TsOH) in (CF₃)₂CHOH | 3-Formylbenzofuran | Excellent[3] |
Experimental and Developmental Workflows
The development of novel drugs based on the tetrahydrobenzofuran core typically follows a structured workflow from initial synthesis to biological evaluation.
Synthetic and Evaluation Workflow
A typical workflow involves the synthesis of a library of tetrahydrobenzofuran derivatives with diverse substitutions. These compounds are then subjected to a series of biological assays to determine their activity and properties.
Caption: A generalized workflow for the synthesis and evaluation of a tetrahydrobenzofuran-based compound library.
Signaling Pathways and Mechanism of Action
While specific data on tetrahydrobenzofuran derivatives is emerging, the broader class of benzofurans has been shown to interact with various biological targets. Derivatives have been identified as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and as modulators of pathways involving tubulin polymerization.[4][5] For example, certain benzofuran derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is crucial in cell proliferation and survival.[5]
Caption: Simplified RAS/RAF/MEK/ERK signaling pathway, a potential target for benzofuran-based inhibitors.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to C10H10O4 Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C10H10O4 represents a variety of chemical isomers, each with unique structural and chemical properties. This guide provides an in-depth overview of the most common isomers, their IUPAC names, synonyms, and key identifiers.
Isomers of C10H10O4: IUPAC Names and Synonyms
The isomers of C10H10O4 are diverse, ranging from esters of dicarboxylic acids to substituted cinnamic acids. Understanding the correct nomenclature is critical for accurate research and communication. The table below summarizes the IUPAC names and common synonyms for prominent C10H10O4 isomers.
| Isomer | IUPAC Name | Common Synonyms | CAS Number |
| Dimethyl terephthalate | dimethyl benzene-1,4-dicarboxylate[1][2] | DMT, Dimethyl p-phthalate, Terephthalic acid dimethyl ester[1][2][3] | 120-61-6[1][3] |
| Dimethyl isophthalate | dimethyl benzene-1,3-dicarboxylate[4] | Dimethyl m-phthalate, Isophthalic acid dimethyl ester[4] | 1459-93-4[4] |
| Dimethyl phthalate | dimethyl benzene-1,2-dicarboxylate[5][6] | DMP, Phthalic acid, dimethyl ester[6][7] | 131-11-3[6][7] |
| Ferulic acid | (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid[8] | 4-Hydroxy-3-methoxycinnamic acid, Coniferic acid[8][9] | 1135-24-6[8][9] |
| Isoferulic acid | 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[10] | Hesperetic acid[10] | 537-73-5[10] |
| Methyl caffeate | methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | 3843-74-1 | |
| 6-Hydroxymellein | 19315-00-9 | ||
| Scytalone | 49563-75-9 |
Structural Relationships of C10H10O4 Isomers
The following diagram illustrates the structural diversity of key C10H10O4 isomers, highlighting their distinct arrangements of atoms.
Experimental Protocols for Isomer Differentiation
Distinguishing between isomers of C10H10O4 requires analytical techniques that can probe their unique structural features. The following experimental protocols are fundamental for the identification and characterization of these compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of each isomer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks will reveal the number and connectivity of hydrogen atoms. For example, the aromatic protons of dimethyl terephthalate will appear as a singlet, while those of dimethyl phthalate and isophthalate will show more complex splitting patterns.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The number of unique carbon signals will indicate the symmetry of the molecule. For instance, due to its symmetry, dimethyl terephthalate will show fewer aromatic carbon signals than its ortho and meta isomers.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments can be performed to establish correlations between protons and carbons.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of each isomer.
-
Methodology:
-
Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) is commonly used for these types of molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the molecular weight of C10H10O4 (194.18 g/mol ).
-
Fragmentation Analysis: The fragmentation pattern is analyzed. While isomers will have the same molecular ion peak, their fragmentation patterns will differ due to their different structures. For example, phthalate esters often show a characteristic peak at m/z 149 due to the loss of a methoxy group and subsequent rearrangement.
-
3. Chromatography
-
Objective: To separate a mixture of isomers.
-
Methodology:
-
Gas Chromatography (GC):
-
Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
-
Procedure: Inject a solution of the isomer mixture into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The isomers will elute at different retention times based on their boiling points and interactions with the stationary phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile liquid phase.
-
Procedure: Inject a solution of the isomer mixture into an HPLC system. For these compounds, reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is typically effective. The isomers will have different retention times.
-
-
Experimental Workflow
The following diagram outlines a logical workflow for the separation and identification of C10H10O4 isomers.
References
- 1. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 3. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylphthalate | C10H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 7. Dimethyl phthalate [webbook.nist.gov]
- 8. 4-Hydroxy-3-methoxycinnamic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. molbase.com [molbase.com]
- 10. 3-Hydroxy-4-methoxycinnamic acid [webbook.nist.gov]
Molecular weight and formula of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and the broader biological activities associated with the tetrahydrobenzofuran scaffold. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates potential therapeutic applications and mechanisms of action based on studies of structurally related benzofuran derivatives. This includes potential anticancer and antimicrobial activities, supported by quantitative data from analogous compounds. Detailed experimental protocols for the synthesis of similar structures and diagrams of relevant signaling pathways are provided to facilitate further research and drug development efforts.
Chemical Properties and Structure
This compound is a derivative of the benzofuran class of heterocyclic compounds. Its core structure consists of a fused furan and cyclohexanone ring system.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [][2] |
| Molecular Weight | 194.184 g/mol | [][2] |
| IUPAC Name | This compound | |
| CAS Number | 82584-78-9 | |
| Canonical SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 | [] |
| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N | [] |
Synthesis and Spectroscopic Data
A one-pot synthesis method has been reported for obtaining 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates.[3] This typically involves the reaction of a cyclic 1,3-dione, such as 1,3-cyclohexanedione, with a functionalized acrylate.
General Experimental Protocol for Synthesis of Tetrahydrobenzofuran-3-carboxylates
Materials:
-
1,3-Cyclohexanedione
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium acetate
-
Anhydrous methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1,3-cyclohexanedione (1.0 eq) and potassium acetate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Methyl 3-bromo-3-nitroacrylate (1.0 eq) is added to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired product.
Spectroscopic Data
While specific spectra for this compound are not widely published, the following table outlines the expected characteristic spectral data based on its structure and data from analogous compounds.[4][5]
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methoxy group protons, the furan ring proton, and the methylene protons of the cyclohexanone ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the furan and benzene rings, the methoxy carbon, and the methylene carbons. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and the α,β-unsaturated ketone, as well as C-O stretching of the furan ring and ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Biological Activity and Potential Therapeutic Applications
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8] Although specific studies on this compound are limited, the biological potential of this compound can be inferred from research on structurally similar molecules.
Anticancer Activity of Benzofuran Derivatives
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
The following table summarizes the in vitro anticancer activity of several benzofuran derivatives.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 15.3 ± 0.8 | [6] |
| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver) | 12.5 ± 0.5 | [6] |
| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 18.2 ± 1.1 | [6] |
| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 14.7 ± 0.9 | [6] |
| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][3][4][5]tetrazine-8-carboxylate (IVh) | T47D (Breast) | - (32.65% cell viability at 40 µg/mL) | [9] |
| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][3][4][5]tetrazine-8-carboxylate (IVh) | DU145 (Prostate) | - (32.77% cell viability at 40 µg/mL) | [9] |
Antimicrobial Activity of Benzofuran Derivatives
Derivatives of benzofuran have also shown promising activity against a range of bacterial and fungal pathogens.
The table below presents the minimum inhibitory concentration (MIC) values for some benzofuran derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive bacteria | 2 | [10][11] |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus | Good activity | [12] |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | B. subtilis | Good activity | [12] |
Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Anticancer Signaling Pathways
Research on various benzofuran compounds suggests their involvement in modulating critical cancer-related signaling pathways.
-
RAS/RAF/MEK/ERK Pathway: Some benzofuran derivatives have been shown to inhibit this pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.
-
AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by certain benzofuran compounds can lead to apoptosis.
Below are diagrams illustrating these potential signaling pathways.
Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzofuran derivatives.
Caption: Potential inhibition of the AKT/mTOR signaling pathway by benzofuran derivatives.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is scarce, the extensive research on related benzofuran derivatives provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the development of novel and potent therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Key Intermediates in Tetrahydrobenzofuran Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the tetrahydrobenzofuran core, a privileged scaffold in numerous natural products and pharmaceuticals, is a subject of intense research. Understanding the key intermediates in its various synthetic pathways is crucial for reaction optimization, stereochemical control, and the rational design of novel analogues. This technical guide provides an in-depth analysis of the core intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Organocatalytic Routes: The Power of Asymmetric Catalysis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydrobenzofurans. These methods often proceed through well-defined intermediates that dictate the stereochemical outcome of the reaction.
Michael Adducts from Enone Acids
One of the most elegant approaches involves the intramolecular Michael addition of a phenol to an α,β-unsaturated acyl species, generated in situ from an enone acid. This reaction, often catalyzed by chiral amines or their salts, proceeds through a key Michael adduct intermediate.
A prominent example is the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans, which are immediate precursors to tetrahydrobenzofurans. The reaction of an enone acid with pivaloyl chloride generates a mixed anhydride, which then undergoes an intramolecular Michael addition catalyzed by a chiral Lewis base. The nature of the catalyst dictates the stereochemistry of the resulting enolate intermediate, which is then trapped to yield either the syn- or anti-dihydrobenzofuran product.
Key Intermediates:
-
Mixed Anhydride: Formed from the enone acid and an activating agent (e.g., pivaloyl chloride). This intermediate increases the electrophilicity of the β-carbon for the subsequent Michael addition.
-
Enolate Intermediate: The key stereodetermining intermediate formed after the intramolecular Michael addition. Its conformation is influenced by the chiral catalyst.
| Intermediate Stage | Reactant/Catalyst | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| syn-selective | (S)-(-)-Tetramisole hydrochloride | syn-Dihydrobenzofuran | up to 95 | up to 99:1 | up to 99 |
| anti-selective | OTMS-quinidine | anti-Dihydrobenzofuran | up to 85 | up to 10:90 | up to 99 |
Experimental Protocol: General Procedure for the Synthesis of syn-2,3-Dihydrobenzofurans
To a solution of the desired enone acid (1.0 equiv) and iPr₂NEt (1.1 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added pivaloyl chloride (1.2 equiv) dropwise. After stirring for 20 minutes, (S)-(-)-tetramisole hydrochloride (5 mol %) and iPr₂NEt (2.5 equiv) are added. The reaction mixture is warmed to room temperature and stirred for 15 minutes. Methanol is then added, and the mixture is stirred for an additional hour at room temperature. The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to afford the desired syn-dihydrobenzofuran.[1]
Logical Relationship of the syn-Selective Pathway
Caption: syn-Selective Dihydrobenzofuran Synthesis Pathway.
Metal-Catalyzed Transformations: Versatility and Efficiency
Transition metal catalysis offers a broad range of synthetic strategies for constructing the tetrahydrobenzofuran skeleton, often involving unique organometallic intermediates.
Cascade Cycloaddition via Silyloxyallyl Cations
A novel approach involves the generation of a silyloxyallyl cation intermediate from an α-hydroxy silylenolate under Brønsted acid catalysis. This reactive intermediate is then trapped by a nucleophile, such as another silylenolate, initiating a cascade reaction that culminates in the formation of the tetrahydrobenzofuran core.
The key intermediate in this transformation is the 1,4-dicarbonyl compound formed after the initial coupling. This diketone then undergoes a Paal-Knorr cyclization to furnish the furan ring of the tetrahydrobenzofuran system.[2]
Key Intermediates:
-
Silyloxyallyl Cation: A highly reactive electrophilic species generated in situ.
-
1,4-Dicarbonyl Adduct: The product of the reaction between the silyloxyallyl cation and the silylenolate, which is the direct precursor to the furan ring.
| Reactant 1 (α-hydroxy silylenolate) | Reactant 2 (silylenolate) | Product (Tetrahydrobenzofuran) | Yield (%) |
| 1-((1-(trimethylsilyloxy)cyclohexyl)oxy)ethen-1-yl)trimethylsilane | (1-phenyl-1-(trimethylsilyloxy)ethen-2-yl)trimethylsilane | 2-phenyl-4,5,6,7-tetrahydrobenzofuran | 79 |
| 1-((1-(tert-butyldimethylsilyloxy)cyclopentyl)oxy)ethen-1-yl)trimethylsilane | (1-phenyl-1-(trimethylsilyloxy)ethen-2-yl)trimethylsilane | 2-phenyl-4,5,6-trihydrocyclopenta[b]furan | 75 |
Experimental Protocol: Synthesis of Tetrahydrobenzofuran via Cascade Cycloaddition
To a solution of the α-hydroxy silylenolate (1.0 equiv) and the silylenolate (1.2 equiv) in acetonitrile (0.5 M) is added pyridinium triflate (Py•TfOH, 0.2 equiv) at room temperature. The reaction is monitored by TLC. Upon completion of the α,α-coupling step, p-toluenesulfonic acid monohydrate (TsOH•H₂O, 1.2 equiv) is added, and the reaction mixture is heated to reflux. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the tetrahydrobenzofuran product.[2]
Caption: Selective Synthesis of Benzofuran Isomers.
References
Core Reactions of 4-Oxo-Tetrahydrobenzofurans: A Technical Guide for Chemical Researchers
Introduction
The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry and natural product synthesis. Its inherent chemical functionality, featuring an α,β-unsaturated ketone (enone) fused to a furan ring, provides a versatile platform for a variety of chemical transformations. This technical guide delineates the fundamental reactions of the 4-oxo-tetrahydrobenzofuran core, offering insights into its reactivity and synthetic potential. The information presented herein is intended for researchers and scientists engaged in drug discovery and development, providing a foundational understanding for the strategic functionalization of this important chemical entity.
Synthesis of the 4-Oxo-Tetrahydrobenzofuran Core
The construction of the 4-oxo-tetrahydrobenzofuran skeleton can be achieved through several synthetic strategies. A notable method is the multi-component reaction involving a cyclic 1,3-dione (such as dimedone), an α-haloketone, and an aromatic aldehyde.[1] This approach allows for the rapid assembly of substituted tetrahydrobenzofurans.
Another powerful strategy involves a cascade cycloaddition sequence. For instance, a silyloxyallyl cation intermediate can undergo a nucleophilic capture by a silylenolate, followed by a Paal-Knorr cyclization to efficiently construct the tetrahydrobenzofuran core in a single operational step.
Fundamental Reactions of the Enone Moiety
The reactivity of 4-oxo-tetrahydrobenzofurans is largely dictated by the embedded α,β-unsaturated ketone. This functional group presents two primary sites for nucleophilic attack: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition).
Nucleophilic Addition to the Carbonyl Group (1,2-Addition)
Reactions at the carbonyl carbon are characteristic of "hard" nucleophiles, such as those derived from organolithium and Grignard reagents.
The addition of Grignard reagents (R-MgX) to the carbonyl group of 4-oxo-tetrahydrobenzofurans is expected to proceed via a 1,2-addition mechanism, leading to the formation of a tertiary alcohol upon acidic workup. This reaction provides a straightforward method for introducing a wide variety of alkyl, vinyl, and aryl substituents at the 4-position.
Illustrative Experimental Protocol (General):
To a solution of a 4-oxo-tetrahydrobenzofuran derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added the Grignard reagent (1.2 eq.) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Wittig reaction offers a reliable method for the conversion of the ketone functionality into an exocyclic double bond. This reaction involves a phosphonium ylide and is a cornerstone of alkene synthesis. The reaction of a 4-oxo-tetrahydrobenzofuran with a Wittig reagent (e.g., Ph₃P=CHR) would yield a 4-alkylidene-tetrahydrobenzofuran.
Illustrative Experimental Protocol (General):
To a suspension of a phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq.). The resulting colored solution of the ylide is stirred for 30 minutes. A solution of the 4-oxo-tetrahydrobenzofuran (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Conjugate Addition (1,4-Michael Addition)
"Soft" nucleophiles, most notably organocuprates (Gilman reagents), preferentially attack the β-carbon of the enone system in a conjugate or Michael addition fashion. This reaction is highly valuable for the formation of a new carbon-carbon bond at the 5-position of the tetrahydrobenzofuran ring.
The reaction of a Gilman reagent (R₂CuLi) with a 4-oxo-tetrahydrobenzofuran is expected to proceed via 1,4-addition to furnish a lithium enolate intermediate. This enolate can then be protonated upon aqueous workup to yield a 5-substituted-4-oxo-tetrahydrobenzofuran. A key advantage of this method is its high regioselectivity for 1,4-addition over 1,2-addition.
Illustrative Experimental Protocol (General):
To a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of an organolithium reagent (2.0 eq.) dropwise. The resulting solution of the Gilman reagent is stirred for 30 minutes. A solution of the 4-oxo-tetrahydrobenzofuran (1.0 eq.) in anhydrous THF is then added. The reaction mixture is stirred at -78 °C for 1-2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated, followed by purification.
Reactions at the α-Position
The presence of α-protons to the carbonyl group allows for enolate formation and subsequent reactions with electrophiles.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base.[2][3][4][5] For 4-oxo-tetrahydrobenzofurans, this reaction would likely occur at the α-position (C-5) to the ketone, leading to the formation of a new carbon-carbon double bond.
Illustrative Experimental Protocol (General):
A mixture of the 4-oxo-tetrahydrobenzofuran (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and a catalytic amount of a weak base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the condensed product.
Annulation Reactions
The ketone functionality of the 4-oxo-tetrahydrobenzofuran scaffold can serve as a handle for the construction of additional rings.
Robinson Annulation
The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. A 4-oxo-tetrahydrobenzofuran could act as the Michael donor (after enolate formation) in a reaction with an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the tetrahydrobenzofuran core.
Aromatization
The tetrahydroaromatic ring of the 4-oxo-tetrahydrobenzofuran can be aromatized to generate a fully aromatic benzofuran system. This transformation is typically achieved through dehydrogenation.
Dehydrogenation
Treatment of a 4-oxo-tetrahydrobenzofuran with a suitable dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures, is expected to lead to the corresponding 4-hydroxybenzofuran. Tautomerization of the enol form would yield the more stable phenolic product. This reaction provides a direct route to substituted benzofurans, which are themselves important scaffolds in medicinal chemistry.[6]
Quantitative Data Summary
A comprehensive search of the current literature did not yield specific quantitative data (e.g., yields, diastereoselectivities, enantioselectivities) for the fundamental reactions performed directly on the parent 4-oxo-tetrahydrobenzofuran scaffold. The provided experimental protocols are illustrative and based on the general reactivity of the functional groups present in the molecule. Researchers are encouraged to perform optimization studies for specific substrates.
Conclusion
The 4-oxo-tetrahydrobenzofuran core is a reactive and versatile scaffold that is amenable to a wide range of fundamental organic transformations. The enone moiety allows for selective 1,2- and 1,4-additions, while the α-protons and the carbonyl group itself provide handles for further functionalization and ring-forming reactions. The potential for aromatization to the corresponding benzofuran further enhances the synthetic utility of this heterocyclic system. A thorough understanding of these core reactions is crucial for the effective utilization of 4-oxo-tetrahydrobenzofurans in the design and synthesis of novel bioactive molecules.
References
- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of this specific compound, based on available literature for structurally related molecules.
Physicochemical Data
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | BOC Sciences |
| Molecular Weight | 194.184 g/mol | BOC Sciences |
| CAS Number | 82584-78-9 | BOC Sciences |
| Appearance | Solid | N/A |
| Melting Point | 104-106 °C | LookChem |
Synthesis Protocol
A one-pot synthesis method for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been reported, which can be adapted for the synthesis of the methyl ester derivative. The reaction involves the condensation of a cyclic β-diketone with a halo-nitroacrylate.
Materials and Reagents
-
1,3-Cyclohexanedione (Dihydroresorcinol)
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium acetate
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
-
To a solution of 1,3-cyclohexanedione (1 equivalent) in anhydrous methanol, add potassium acetate (1 equivalent).
-
To this mixture, add methyl 3-bromo-3-nitroacrylate (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
A reported yield for a similar reaction using dihydroresorcin is 60%.[1]
Synthesis Workflow
Caption: One-pot synthesis of the target compound.
Potential Biological Applications and Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on various cancer cell lines.
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
-
Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways
Benzofuran derivatives have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism of this compound is unknown, potential targets include pathways involved in cell proliferation, survival, and apoptosis.
Hypothesized Anticancer Mechanism
Caption: Potential anticancer mechanisms of action.
Disclaimer: The biological protocols and signaling pathway information are based on the activities of structurally related benzofuran compounds and are provided for research and informational purposes only. The specific biological effects of this compound have not been definitively reported in the reviewed literature. Researchers should conduct their own validation studies.
References
Application Notes and Protocols: Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic compound featuring a fused benzofuran ring system. While direct biological activity data for this specific molecule is not extensively reported in peer-reviewed literature, its structural motif is a key component in a wide range of biologically active molecules. The benzofuran scaffold is recognized for its versatile pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Consequently, this compound serves as a valuable synthetic intermediate and a foundational scaffold for the development of novel therapeutic agents.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, supported by data from related derivatives, and include detailed protocols for its synthesis and modification.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with potential therapeutic value. The core structure can be readily modified at several positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.
Anticancer Drug Discovery
The benzofuran nucleus is a prominent feature in many compounds exhibiting significant anticancer activity.[3] Derivatives of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran scaffold are being investigated for their potential to inhibit cancer cell proliferation. The general strategy involves the synthesis of hybrid molecules where the benzofuran core is linked to other pharmacophores known to possess cytotoxic properties.
Example Application: Synthesis of benzofuran-hybrid molecules targeting various cancer cell lines. For instance, benzofuran-oxadiazole and benzofuran-triazole hybrids have shown cytotoxic potential against lung cancer cell lines.[4] Similarly, benzofuran-chalcone derivatives have demonstrated activity against breast and prostate cancer cell lines.
Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity):
| Compound Class | Cell Line | Measurement | Value | Reference |
| Benzofuran-Chalcone Derivative | MCF-7 (Breast Cancer) | IC₅₀ | 1.2 µM | [5] |
| Benzofuran-Chalcone Derivative | PC-3 (Prostate Cancer) | IC₅₀ | 1.5 µM | [5] |
| Benzofuran-Thiazolidinone Hybrid | HepG2 (Liver Cancer) | IC₅₀ | 4.0-8.99 µM | [3] |
| 2-Aryl Benzofuran-Quinazoline | Lung Cancer | IC₅₀ | 6.3 ± 0.7 μM | [4] |
| Halogenated Benzofuran Derivative | K562 (Leukemia) | IC₅₀ | Varies with substitution | [6] |
| Halogenated Benzofuran Derivative | HeLa (Cervical Cancer) | IC₅₀ | Varies with substitution | [6] |
Antimicrobial Agent Development
Benzofuran derivatives have been a consistent source of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2] The 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate scaffold can be used to generate novel compounds with potential antibacterial and antifungal properties. Modifications often involve the introduction of halogens or nitrogen-containing heterocycles to enhance antimicrobial potency.
Example Application: Synthesis of halogenated or heterocyclic-substituted tetrahydrobenzofurans to screen for activity against pathogenic bacteria and fungi.
Quantitative Data for Related Benzofuran Derivatives (Antimicrobial Activity):
| Compound Class | Microorganism | Measurement | Value (µg/mL) | Reference |
| Halogenated Benzofuran Derivative | Staphylococcus aureus | MIC | 50-200 | [7] |
| Halogenated Benzofuran Derivative | Candida albicans | MIC | 100 | [7] |
| Aza-benzofuran Derivative | Escherichia coli | MIC | 25 | [8] |
| Oxa-benzofuran Derivative | Penicillium italicum | MIC | 12.5 | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates.[9]
Materials:
-
Dihydroresorcinol (1,3-Cyclohexanedione)
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium acetate
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add equimolar amounts of dihydroresorcinol, methyl 3-bromo-3-nitroacrylate, and potassium acetate.
-
Add anhydrous methanol to the flask to serve as the solvent.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Derivatization of the Tetrahydrobenzofuran Scaffold (General Example: Amide Formation)
This protocol describes a general method to convert the methyl ester of the title compound into a variety of amides, a common step in creating a library of compounds for biological screening.
Materials:
-
This compound
-
A primary or secondary amine of choice
-
Aprotic solvent (e.g., Toluene, THF)
-
Reagents for aminolysis (e.g., Sodium methoxide, or direct high-temperature reaction)
-
Round-bottom flask
-
Stirrer
-
Heating mantle or oil bath
Procedure:
-
Hydrolysis to Carboxylic Acid (Optional but common intermediate step):
-
Dissolve the starting methyl ester in a mixture of THF and water.
-
Add an excess of Lithium Hydroxide (LiOH).
-
Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid in a suitable solvent like DMF or CH₂Cl₂.
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).
-
Stir for 10-15 minutes.
-
Add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents.
-
Purify the final amide product by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for synthesis, derivatization, and screening.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a versatile heterocyclic scaffold that holds significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused benzofuran ring system, serves as a valuable starting point for the synthesis of a diverse range of derivatives. The carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, primarily through the formation of amides and esters. These modifications allow for the systematic exploration of the molecule's structure-activity relationship (SAR), enabling the fine-tuning of its physicochemical properties and biological activity.
Benzofuran derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1] By synthesizing a library of amide and ester derivatives of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid core, researchers can investigate new therapeutic agents. These application notes provide detailed protocols for the synthesis of various amide and ester derivatives, along with methods for their characterization and potential applications.
Derivatization Strategies
The primary methods for the derivatization of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involve the transformation of the carboxylic acid group into amides and esters. This can be achieved through several standard synthetic routes:
-
Amide Formation:
-
Coupling Reagent-Mediated Amidation: Carboxylic acids can be coupled with primary or secondary amines in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). Other effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Acyl Chloride Formation Followed by Amination: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with an appropriate amine to yield the desired amide.
-
-
Ester Formation:
-
Fischer Esterification: The carboxylic acid can be reacted with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
-
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form the corresponding carboxylate salt, which is then reacted with an alkyl halide to form the ester.
-
Steglich Esterification: This method uses a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction between the carboxylic acid and an alcohol.
-
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general method for the synthesis of amide derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid using HATU as the coupling agent.
Materials:
-
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
-
Amine (e.g., benzylamine, morpholine, aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 minutes to 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Synthesis of Amides via the Acyl Chloride
This two-step protocol involves the formation of the acyl chloride followed by reaction with an amine.
Step 1: Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl chloride
Materials:
-
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equiv) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl chloride, which is used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl chloride
-
Amine (e.g., benzylamine, morpholine, aniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude acyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add a solution of the desired amine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Fischer Esterification for Methyl/Ethyl Ester Synthesis
This protocol describes the synthesis of simple alkyl esters of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.
Materials:
-
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 equiv) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by silica gel column chromatography if necessary. A one-pot synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has been reported with a yield of 60%.[2]
Data Presentation
The following tables summarize representative quantitative data for a selection of hypothetical, yet plausible, derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, based on the protocols described above.
Table 1: Amide Derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
| Compound ID | Amine | Coupling Method | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 1a | Benzylamine | HATU/DIPEA | 85 | 165-167 | 8.21 (s, 1H), 7.30-7.45 (m, 5H), 6.85 (br t, 1H), 4.65 (d, 2H), 2.80 (t, 2H), 2.50 (t, 2H), 2.15 (m, 2H) |
| 1b | Morpholine | Acyl Chloride/TEA | 78 | 188-190 | 8.15 (s, 1H), 3.70-3.90 (m, 8H), 2.78 (t, 2H), 2.48 (t, 2H), 2.12 (m, 2H) |
| 1c | Aniline | HATU/DIPEA | 72 | 201-203 | 8.30 (s, 1H), 7.85 (br s, 1H), 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 2.82 (t, 2H), 2.52 (t, 2H), 2.18 (m, 2H) |
Table 2: Ester Derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
| Compound ID | Alcohol | Esterification Method | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2a | Methanol | Fischer (H₂SO₄) | 60[2] | 98-100 | 8.25 (s, 1H), 3.90 (s, 3H), 2.75 (t, 2H), 2.45 (t, 2H), 2.10 (m, 2H) |
| 2b | Ethanol | Fischer (H₂SO₄) | 65 | 76-78 | 8.24 (s, 1H), 4.35 (q, 2H), 2.76 (t, 2H), 2.46 (t, 2H), 2.11 (m, 2H), 1.40 (t, 3H) |
| 2c | Benzyl alcohol | Steglich (DCC/DMAP) | 75 | 110-112 | 8.28 (s, 1H), 7.32-7.48 (m, 5H), 5.35 (s, 2H), 2.77 (t, 2H), 2.47 (t, 2H), 2.13 (m, 2H) |
Visualizations
Caption: Workflow for amide synthesis.
Caption: Workflow for ester synthesis.
Applications and Future Directions
The derivatization of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid opens up numerous avenues for research and development. The synthesized amide and ester libraries can be screened for a variety of biological activities. For instance, benzofuran carboxamide derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1]
Screening for Biological Activity:
-
Antimicrobial Assays: Derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).
-
Anticancer Screening: The compounds can be evaluated for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition Assays: Depending on the target, derivatives can be tested for their ability to inhibit specific enzymes involved in disease pathways.
-
Anti-inflammatory Assays: In vitro assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production, can be employed.
The systematic modification of the amide and ester functionalities allows for the development of a comprehensive SAR profile. This information is crucial for the rational design of more potent and selective drug candidates. Further modifications to the benzofuran core, in combination with the derivatization of the carboxylic acid, can lead to the discovery of novel compounds with enhanced therapeutic potential.
References
Application Notes and Protocols for the Total Synthesis of Natural Products via Tetrahydrobenzofuran Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of natural products featuring a key tetrahydrobenzofuran core. The methodologies presented are drawn from notable total syntheses, offering insights into the strategic construction and elaboration of this important heterocyclic motif. The protocols are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The tetrahydrobenzofuran moiety is a privileged scaffold found in a variety of biologically active natural products. Its unique three-dimensional structure and electronic properties often contribute significantly to the pharmacological profile of these molecules. The construction of this heterocyclic system is a key challenge in the total synthesis of such natural products. This document will focus on the total synthesis of (+)-Frondosin B, a marine sesquiterpenoid that has garnered significant attention due to its potential as an inhibitor of interleukin-8 (IL-8) receptors and protein kinase C (PKC), making it a target for the development of anti-inflammatory and anti-cancer agents.[1]
We will explore a highly efficient, enantioselective total synthesis of (+)-Frondosin B, highlighting the key transformations used to construct and functionalize the tetrahydrobenzofuran intermediate.
Case Study: The Organocatalytic Three-Step Total Synthesis of (+)-Frondosin B
The total synthesis of (+)-Frondosin B developed by the MacMillan group represents a landmark in efficiency, affording the natural product in just three steps from commercially available starting materials with an overall yield of 50%.[1] This approach leverages organocatalysis to establish the key stereocenter, followed by a series of strategic bond formations to complete the tetracyclic core.
Synthetic Strategy Overview
The retrosynthetic analysis of (+)-Frondosin B reveals a convergent strategy. The key disconnection is the final ring-closing reaction to form the seven-membered ring. This leads back to a crucial allylic alcohol intermediate, which is assembled from an aldehyde derived from an organocatalytic conjugate addition. The tetrahydrobenzofuran core is present in one of the key building blocks.
Logical Relationship of Synthetic Strategy
Caption: Retrosynthetic analysis of (+)-Frondosin B.
Experimental Protocols
The following protocols are adapted from the supporting information of the MacMillan group's publication on the total synthesis of (+)-Frondosin B.[1][2]
Key Step 1: Organocatalytic Enantioselective Conjugate Addition
This step establishes the crucial stereocenter of (+)-Frondosin B through an enantioselective conjugate addition of a benzofuran-derived boronic acid to crotonaldehyde, catalyzed by an imidazolidinone organocatalyst.
Experimental Workflow:
References
Role of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate in developing anticancer agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including significant anticancer properties.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[3][5] This document provides detailed application notes and experimental protocols for evaluating the anticancer potential of benzofuran derivatives, with a specific focus on analogs of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.
Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will utilize data and protocols from studies on structurally related and biologically active benzofuran derivatives. The methodologies and principles described herein are broadly applicable for the investigation of novel benzofuran compounds in an anticancer drug discovery context.
Featured Compounds: Halogenated Benzofuran-3-Carboxylate Derivatives
The protocols and data presented are based on studies of two representative halogenated benzofuran derivatives, which have demonstrated significant in vitro anticancer activity:
-
Compound 7: Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
-
Compound 8: Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
These compounds serve as excellent examples for outlining the experimental workflow for assessing the anticancer potential of novel benzofuran analogs.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity (IC50 values) of the featured benzofuran derivatives against a panel of human cancer cell lines, as determined by the MTT assay.[6]
Table 1: IC50 Values (in µM) of Compound 7 and Compound 8 Against Various Human Cancer Cell Lines. [6]
| Cell Line | Cancer Type | Compound 7 (IC50 in µM) | Compound 8 (IC50 in µM) |
| A549 | Lung Carcinoma | 6.3 ± 2.5 | 3.5 ± 0.6 |
| HepG2 | Hepatocellular Carcinoma | 11.0 ± 3.2 | 3.8 ± 0.5 |
| SW620 | Colorectal Adenocarcinoma | > 100 | 10.8 ± 0.9 |
| HCT116 | Colorectal Carcinoma | > 100 | > 100 |
| PC3 | Prostate Adenocarcinoma | > 100 | > 100 |
| MDA-MB-231 | Breast Adenocarcinoma | > 100 | > 100 |
| SW480 | Colorectal Adenocarcinoma | > 100 | > 100 |
Table 2: Comparative IC50 Values (in µM) with Standard Chemotherapeutic Agents. [6]
| Cell Line | Compound 7 | Compound 8 | Doxorubicin | Cisplatin |
| A549 | 6.3 ± 2.5 | 3.5 ± 0.6 | 0.08 ± 0.01 | 4.8 ± 0.5 |
| HepG2 | 11.0 ± 3.2 | 3.8 ± 0.5 | 0.3 ± 0.05 | 4.5 ± 0.4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzofuran derivative stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Benzofuran derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol quantifies the number of apoptotic and necrotic cells following compound treatment.
Materials:
-
Human cancer cell lines
-
Benzofuran derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. The analysis will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of novel benzofuran derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of action for certain anticancer benzofuran derivatives.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Esterification of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a critical transformation in medicinal chemistry and drug development. Esters of this heterocyclic scaffold are frequently synthesized to enhance pharmacokinetic properties, such as cell membrane permeability and metabolic stability, or to serve as prodrugs. The β-keto ester moiety within the target molecule presents unique chemical considerations, influencing the choice of esterification method. This document provides a detailed overview of several common and effective techniques for the esterification of this carboxylic acid, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.
Comparative Data of Esterification Techniques
The selection of an appropriate esterification method depends on factors such as the scale of the reaction, the desired purity of the product, the sensitivity of the starting material to acidic or basic conditions, and the steric hindrance of the alcohol. Below is a summary of common techniques with generalized data.
| Esterification Technique | Alcohol | Reagents | Typical Solvent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | 4-24 hours | 70-90 | Equilibrium reaction; requires excess alcohol or removal of water. Risk of side reactions due to strong acid and heat. |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | 2-12 hours | 80-95 | Mild conditions. Dicyclohexylurea (DCU) byproduct can complicate purification. Good for sterically hindered alcohols.[1][2] |
| Mitsunobu Reaction | Isopropanol | DEAD, PPh₃ | Tetrahydrofuran | 1-6 hours | 75-90 | Mild, non-acidic conditions. Inversion of stereochemistry if a chiral alcohol is used. Byproducts can be challenging to remove.[3][4] |
| Diazomethane Esterification | Methanol | CH₂N₂ | Diethyl ether | < 1 hour | >95 | Fast and high-yielding for methyl esters. Diazomethane is toxic and explosive, requiring specialized handling. |
Experimental Protocols
Fischer-Speier Esterification for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
This method is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.[5]
Materials:
-
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described method is a one-pot reaction that offers a straightforward and efficient route to this target molecule.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds. The tetrahydrobenzofuran scaffold is a recurring motif in natural products and pharmaceutical agents. This protocol details a one-pot synthesis utilizing the condensation of 1,3-cyclohexanedione with methyl 3-bromo-3-nitroacrylate.[1] This method is advantageous due to its operational simplicity and good reported yields.
Reaction Principle
The synthesis proceeds via a tandem reaction sequence initiated by a Michael addition of the enolate of 1,3-cyclohexanedione to methyl 3-bromo-3-nitroacrylate. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the desired fused furan ring system. Potassium acetate serves as a crucial base to facilitate the initial deprotonation of the 1,3-dione and to promote the subsequent reaction steps.
Experimental Protocol
Materials:
-
1,3-Cyclohexanedione
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium acetate (anhydrous)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol, add potassium acetate (1.0 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
To this solution, add methyl 3-bromo-3-nitroacrylate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Reported Yield (%) |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.0 | - |
| Methyl 3-bromo-3-nitroacrylate | C₄H₄BrNO₄ | 226.00 | 1.0 | - |
| Potassium acetate | C₂H₃KO₂ | 98.14 | 1.0 | - |
| This compound | C₁₀H₁₀O₄ | 194.18 | - | 60-84 [1] |
Visualizations
Reaction Scheme:
Caption: One-pot synthesis of the target compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
Application Note 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans via Oxidative Annulation
An overview of advanced catalytic methodologies for the synthesis of substituted benzofurans is presented, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for key synthetic strategies, focusing on palladium, copper, and gold-catalyzed reactions. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental procedures are provided for reproducible research. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual guidance.
This method describes a palladium-catalyzed oxidative annulation of phenols with internal alkynes to furnish 2,3-disubstituted benzofurans. This approach is noted for its broad substrate scope and regioselectivity.[1]
Quantitative Data
| Entry | Phenol Substrate | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenol | Diphenylacetylene | 2,3-Diphenylbenzofuran | 90 |
| 2 | p-Cresol | Diphenylacetylene | 5-Methyl-2,3-diphenylbenzofuran | 85 |
| 3 | p-Methoxyphenol | Diphenylacetylene | 5-Methoxy-2,3-diphenylbenzofuran | 88 |
| 4 | Phenol | 1-Phenyl-1-propyne | 2-Methyl-3-phenylbenzofuran | 75 (regioisomer) |
| 5 | 1-Naphthol | Diphenylacetylene | 2,3-Diphenylnaphtho[1,2-b]furan | 82 |
Experimental Protocol
A mixture of the phenol (0.5 mmol), the internal alkyne (0.6 mmol), Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (2.0 equiv), and AgOAc (2.0 equiv) in toluene (2 mL) is stirred in a sealed tube at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), and the organic layer is dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2,3-disubstituted benzofuran.
Reaction Workflow
Caption: Palladium-catalyzed oxidative annulation workflow.
Application Note 2: Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans
This protocol outlines a one-pot synthesis of amino-substituted benzofurans from salicylaldehydes, secondary amines, and calcium carbide (as an in situ source of acetylene).[2] The reaction proceeds via a copper-catalyzed A³ coupling followed by intramolecular cyclization.
Quantitative Data
| Entry | Salicylaldehyde | Amine | Product | Yield (%) |
| 1 | Salicylaldehyde | Piperidine | 2-(Piperidin-1-ylmethyl)benzofuran | 85 |
| 2 | 5-Bromosalicylaldehyde | Piperidine | 5-Bromo-2-(piperidin-1-ylmethyl)benzofuran | 82 |
| 3 | 3-Methoxysalicylaldehyde | Morpholine | 7-Methoxy-2-(morpholinomethyl)benzofuran | 78 |
| 4 | Salicylaldehyde | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)benzofuran | 88 |
| 5 | 5-Nitrosalicylaldehyde | Piperidine | 5-Nitro-2-(piperidin-1-ylmethyl)benzofuran | 70 |
Experimental Protocol
To a solution of the salicylaldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in DMSO (3 mL) in a sealed tube, CuBr (5 mol %) and Na₂CO₃ (2.0 equiv) are added. Calcium carbide (1.5 mmol) is then added, and the tube is sealed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired amino-substituted benzofuran.
Reaction Mechanism
References
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A frequently used method involves the reaction of a cyclic СН-acid, such as cyclohexane-1,3-dione (also known as dihydroresorcin), with methyl 3-bromo-3-nitroacrylate.[1] The reaction is typically conducted in a solvent like anhydrous methanol in the presence of a base, such as potassium acetate, under reflux conditions.[1]
Q2: What is the general reaction mechanism?
A2: While detailed mechanistic studies for this specific reaction are extensive, the pathway is believed to involve a Michael addition of the enolate of the cyclic dione to the methyl 3-bromo-3-nitroacrylate, followed by an intramolecular nucleophilic substitution/cyclization and subsequent elimination to form the benzofuran ring system.
Q3: How can the progress of the reaction be monitored?
A3: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[2] This allows for the visualization of the consumption of starting materials and the formation of the product over time.
Q4: What are the key reaction parameters that need to be optimized?
A4: The optimization of this synthesis hinges on the careful selection of the base, solvent, temperature, and reaction time to maximize yield and minimize side product formation.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Ensure an equimolar ratio of the cyclic dione and methyl 3-bromo-3-nitroacrylate with the base (e.g., potassium acetate) is used.[1] |
| Suboptimal Base | Potassium acetate has been shown to be an effective base for this transformation.[1] If yields are low, consider screening other non-nucleophilic organic or inorganic bases. |
| Improper Solvent | Anhydrous methanol is a reported solvent for this reaction.[1] Ensure the solvent is dry, as water can interfere with the reaction. In other benzofuran syntheses, acetonitrile has been found to provide a good balance between conversion and selectivity.[3][4] |
| Incorrect Temperature | The reaction is typically run at the reflux temperature of the solvent (e.g., methanol).[1] Ensure the reaction mixture reaches and maintains the appropriate temperature. |
| Impure Starting Materials | Verify the purity of cyclohexane-1,3-dione and methyl 3-bromo-3-nitroacrylate using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products. |
| Reaction Time | A reaction time of 6 hours has been reported to be effective.[1] If TLC shows incomplete conversion, the reaction time can be extended. Conversely, prolonged reaction times could lead to product degradation. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | After the initial workup, unreacted 1,3-cyclohexanedione can sometimes be removed by washing the organic layer with an aqueous potassium carbonate solution.[5] |
| Complex Mixture of Side Products | If the crude product is a complex mixture, purification by column chromatography on silica gel is the most effective method.[2][5] Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity to separate the desired product.[2] |
| Product Oiling Out | If the product fails to crystallize or solidifies as an oil, attempt trituration with a non-polar solvent like hexane or a cold ether/hexane mixture to induce solidification. |
Issue 3: Formation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Alternative Reaction Pathways | The reaction conditions can sometimes favor the formation of isomers or other byproducts.[6] Re-optimize the reaction conditions, paying close attention to temperature and the rate of addition of reagents. Quantum chemical calculations have been used to estimate possible alternative reaction pathways. |
| Side Reactions | In related tetrahydrofuran syntheses, competing side reactions like β-hydride elimination have been observed.[7] While not directly reported for this synthesis, being aware of such possibilities can help in analyzing byproducts. Characterize major side products by NMR and MS to understand their origin and adjust conditions accordingly. |
Data Presentation: Reaction Condition Optimization
The following table summarizes reported yields for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates under specific conditions.
| Starting Material (Cyclic CH-Acid) | Reagent | Solvent | Base | Time | Temperature | Yield (%) | Reference |
| Dihydroresorcin (Cyclohexane-1,3-dione) | Methyl 3-bromo-3-nitroacrylate | Anhydrous Methanol | Potassium Acetate | 6 h | Reflux | 60% | [1] |
| Dimedone | Methyl 3-bromo-3-nitroacrylate | Anhydrous Methanol | Potassium Acetate | 6 h | Reflux | 84% | [1] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the reported synthesis from dihydroresorcin (cyclohexane-1,3-dione).[1]
Materials:
-
Cyclohexane-1,3-dione
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium Acetate
-
Anhydrous Methanol
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexane-1,3-dione (1.0 eq), methyl 3-bromo-3-nitroacrylate (1.0 eq), and potassium acetate (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask. The concentration should be sufficient to dissolve or suspend the reactants effectively.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC over a period of 6 hours or until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system such as a hexane/ethyl acetate gradient to afford the pure product.[2]
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Logical workflow for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthesis routes for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1,3-cyclohexanedione (also known as dihydroresorcinol) and a reagent that provides the furan ring fragment with the methyl carboxylate group. Key examples of the second reagent are methyl 3-bromo-3-nitroacrylate and methyl propiolate.
Q2: What are the key reaction types involved in the synthesis of this molecule?
A2: The synthesis typically involves a sequence of reactions, often performed in a one-pot procedure. These can include Michael addition, condensation, and cyclization/aromatization reactions to form the fused tetrahydrobenzofuran ring system.
Q3: What are the typical yields and reaction times for the synthesis of the target molecule?
A3: Yields and reaction times can vary significantly depending on the chosen synthetic route and reaction conditions. For instance, a one-pot synthesis using dihydroresorcinol and methyl 3-bromo-3-nitroacrylate has been reported to yield approximately 60% of the product after a 6-hour reaction time.[1]
Q4: What are the common challenges encountered during the synthesis and purification?
A4: Common challenges include incomplete reactions, formation of side products, and difficulties in purifying the final compound. Low yields can result from side reactions or unfavorable reaction equilibria. Purification can be complicated by the presence of unreacted starting materials or byproducts with similar polarities to the desired product.
Q5: What analytical techniques are used to characterize the final product?
A5: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Alternative Synthesis Routes
Two primary alternative routes for the synthesis of this compound are detailed below.
Route 1: One-Pot Synthesis from Dihydroresorcinol and Methyl 3-bromo-3-nitroacrylate
This one-pot reaction provides a direct approach to the target molecule.
Caption: One-pot synthesis of the target compound.
Experimental Protocol:
-
To a solution of dihydroresorcinol (1 equivalent) in anhydrous methanol, add potassium acetate (1 equivalent) and methyl 3-bromo-3-nitroacrylate (1 equivalent).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive reagents. | Ensure the use of anhydrous methanol and fresh potassium acetate. |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time. Monitor by TLC to confirm completion. | |
| Formation of multiple products | Side reactions due to the presence of water. | Use anhydrous solvents and reagents. |
| Incorrect stoichiometry. | Carefully measure the molar equivalents of the reactants. | |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization. |
Route 2: Synthesis from 1,3-Cyclohexanedione and a Three-Carbon Building Block
This route involves the reaction of 1,3-cyclohexanedione with a suitable three-carbon electrophile to construct the furan ring. While a direct synthesis of the target molecule using this approach was not found, a plausible pathway can be proposed based on the synthesis of the core 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold.[2]
Caption: Proposed synthesis from 1,3-cyclohexanedione.
Proposed Experimental Protocol:
-
Alkylation: To a solution of 1,3-cyclohexanedione (1 equivalent) and a suitable base (e.g., sodium ethoxide or potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone), add methyl bromopyruvate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cyclization and Dehydration: The intermediate adduct can be cyclized in situ or after isolation. Acidic conditions (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water) or a dehydrating agent can be employed to facilitate the formation of the furan ring.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture if necessary, and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of alkylated intermediate | Incomplete deprotonation of 1,3-cyclohexanedione. | Use a stronger base or ensure anhydrous conditions. |
| Side reactions of methyl bromopyruvate. | Add the electrophile slowly and maintain a controlled temperature. | |
| Incomplete cyclization | Insufficiently acidic or dehydrating conditions. | Use a stronger acid catalyst or a more efficient method for water removal (e.g., Dean-Stark apparatus). |
| Formation of polymeric byproducts | Self-condensation of starting materials or intermediates. | Maintain dilute reaction conditions and control the temperature. |
Quantitative Data
| Parameter | Route 1 | Route 2 (Proposed) |
| Starting Materials | Dihydroresorcinol, Methyl 3-bromo-3-nitroacrylate | 1,3-Cyclohexanedione, Methyl Bromopyruvate |
| Key Reagents | Potassium Acetate, Methanol | Base (e.g., K₂CO₃), Acid catalyst (e.g., p-TsOH) |
| Reported Yield | ~60%[1] | Not reported |
| Reaction Time | 6 hours[1] | Varies (requires optimization) |
| Purity | Not explicitly reported, requires purification | Not applicable |
Product Characterization Data
While specific spectroscopic data for the target molecule was not found in the search results, typical expected values based on similar structures are provided below for reference.
| Technique | Expected Observations |
| ¹H NMR | Signals for the methyl ester protons (~3.8 ppm), methylene protons of the cyclohexenone ring (~2.0-3.0 ppm), and a singlet for the furan proton (~8.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the furan and cyclohexenone rings, and the methyl ester carbon. |
| IR (cm⁻¹) | Characteristic absorption bands for C=O stretching (ketone and ester), C-O-C stretching (furan), and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₄, MW: 194.18). |
References
Technical Support Center: Purification of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to separate it from significant impurities, while recrystallization is excellent for achieving high purity, especially for solid compounds.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities can arise from unreacted starting materials, such as 1,3-cyclohexanedione, or from side reactions. Depending on the synthetic route, potential byproducts could include incompletely cyclized intermediates or products of side reactions involving the starting materials.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your target compound from impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Column Chromatography Troubleshooting
Problem 1: The compound is not moving down the column (stuck at the origin).
-
Possible Cause: The solvent system (eluent) is not polar enough to move the compound along the stationary phase (silica gel).
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate.
Problem 2: The compound and impurities are eluting together or are poorly separated.
-
Possible Causes:
-
The solvent system is too polar, causing all components to move too quickly.
-
The polarity of the compound and the impurity are very similar.
-
-
Solutions:
-
Decrease the polarity of the eluent.
-
Try a different solvent system. For instance, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.
-
Ensure the column is packed correctly to avoid channeling.
-
Problem 3: The compound appears to be degrading on the silica gel column.
-
Possible Cause: The compound may be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate the silica gel by adding a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Consider using a different stationary phase, such as neutral alumina.
-
Recrystallization Troubleshooting
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not a good choice for your compound at elevated temperatures.
-
Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to initiate crystallization.
-
Add a seed crystal of the pure compound if available.
-
Allow the solution to cool more slowly.
-
Re-dissolve the oil in a bit more hot solvent and try again.
-
Problem 3: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent at cold temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
If the compound is too soluble, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.
-
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane:Ethyl Acetate or Dichloromethane:Methanol |
| Gradient | Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| Monitoring | Thin-Layer Chromatography (TLC) |
Methodology:
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the prepared column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Recrystallization Protocol
Table 2: Recrystallization Solvents
| Solvent System | Notes |
| Ethanol | A good starting point for many organic compounds. |
| Methanol/Water | Dissolve in hot methanol and add hot water dropwise until turbidity persists. |
| Acetone/Hexane | Dissolve in a minimal amount of hot acetone and add hexane until the solution becomes cloudy. |
Methodology:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the purification of the target compound.
Caption: A logical flowchart for troubleshooting common purification problems.
Technical Support Center: Troubleshooting Side Reactions in Tetrahydrobenzofuran Ring Formation
Welcome to the Technical Support Center for the synthesis of the tetrahydrobenzofuran ring system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the tetrahydrobenzofuran ring that are prone to side reactions?
A1: The most common methods for constructing the tetrahydrobenzofuran ring involve the intramolecular cyclization of substituted phenols. Two prevalent approaches are the palladium-catalyzed cyclization of o-alkenylphenols and the acid-catalyzed intramolecular hydroalkoxylation of o-allylphenols. Both of these powerful methods can be accompanied by side reactions that can lower the yield and complicate the purification of the desired product.
Q2: I am attempting a palladium-catalyzed cyclization of an o-allylphenol and observing low yields of my desired 2-methyl-2,3-dihydrobenzofuran. What are the likely side reactions?
A2: In palladium-catalyzed cyclizations of o-allylphenols, several side reactions can occur. One common issue is the formation of a complex mixture of products, particularly if the reaction conditions are not optimized.[1] Potential side products can arise from isomerization of the starting material or the product, as well as from competing reaction pathways. In some palladium-catalyzed reactions involving aryl halides or triflates, the formation of dehalogenated arenes and oxidized alcohols can also be observed as byproducts.[2]
Q3: During the acid-catalyzed cyclization of my o-allylphenol, I am isolating an unexpected isomer. What could this be?
A3: A classic side reaction in the synthesis of tetrahydrobenzofurans from aryl allyl ethers is the Claisen rearrangement.[3] Under thermal or acidic conditions, the allyl group can migrate from the oxygen atom to an ortho position on the aromatic ring, leading to the formation of an o-allylphenol. If the starting material is already an o-allylphenol, further rearrangement to a different position on the ring is possible, though less common. This rearrangement competes with the desired intramolecular cyclization.[3]
Q4: My reaction to form a substituted tetrahydrobenzofuran is giving me a significant amount of a dimeric byproduct. What could be causing this?
A4: Dimerization can occur through various mechanisms depending on the reaction conditions. In oxidative coupling reactions, for instance, radical intermediates can couple with each other to form dimers.[4] The formation of dimeric and oligomeric byproducts can also be promoted by high concentrations of starting materials or catalyst.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cyclization of o-Alkenylphenols
Symptoms:
-
Low conversion of the starting material.
-
Formation of a complex mixture of products.[1]
-
Presence of dehalogenated arenes or oxidized starting materials in the crude reaction mixture.[2]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. |
| Suboptimal Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to improve selectivity and yield. |
| Incorrect Solvent | Test a range of solvents with varying polarities. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[5] |
| Inappropriate Base | The choice of base is critical. Screen both organic and inorganic bases of varying strengths. |
| Non-Optimal Temperature | Systematically vary the reaction temperature. Higher temperatures can sometimes promote side reactions, while lower temperatures may lead to incomplete conversion. |
Issue 2: Formation of Claisen Rearrangement Byproduct
Symptoms:
-
Isolation of an o-allylphenol derivative instead of or in addition to the desired tetrahydrobenzofuran.
-
Observed by ¹H NMR as a shift in the signals corresponding to the aromatic and allyl protons.
Potential Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | The Claisen rearrangement is often thermally induced.[5] Attempt the reaction at a lower temperature. |
| Strong Brønsted Acid Catalysis | Strong acids can promote the rearrangement. Consider using a milder Lewis acid catalyst for the cyclization. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the thermodynamically favored rearrangement product. |
Data Presentation
The following table summarizes the effect of different oxidants on the conversion and selectivity in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a reaction related to tetrahydrobenzofuran formation.
Table 1: Effect of Silver(I) Oxidant on the Oxidative Coupling of Methyl Ferulate [5]
| Oxidant (0.5 equiv.) | Conversion (%) | Selectivity (%) |
| Ag₂O | 80 | 45 |
| AgOAc | 50 | 30 |
| AgNO₃ | 35 | 20 |
| Ag₂CO₃ | 65 | 40 |
Reaction conditions: Methyl ferulate (1 equiv.), oxidant (0.5 equiv.), acetonitrile, 4 h.
Experimental Protocols
Protocol: Palladium-Catalyzed Cycloisomerization of a 2-(1-Hydroxyprop-2-ynyl)phenol to a 2-Methylene-2,3-dihydrobenzofuran-3-ol[1]
This protocol describes a related synthesis of a functionalized dihydrobenzofuran, illustrating a common palladium-catalyzed cyclization procedure.
Materials:
-
2-(1-Hydroxyprop-2-ynyl)phenol derivative (1.0 equiv)
-
Palladium(II) iodide (PdI₂) (0.02 equiv)
-
Potassium iodide (KI) (0.10 equiv)
-
Morpholine (1.0 equiv)
-
3-Butyl-1-methyl-imidazolium tetrafluoroborate (BmimBF₄)
Procedure:
-
To a Schlenk flask, add PdI₂ (0.02 equiv), KI (0.10 equiv), and BmimBF₄ (4 mL per mmol of substrate).
-
Add a solution of the 2-(1-hydroxyprop-2-ynyl)phenol (1.0 equiv) in diethyl ether.
-
Remove the diethyl ether under vacuum.
-
Add morpholine (1.0 equiv) under a nitrogen atmosphere.
-
Stir the resulting mixture at 100 °C for 5 hours under a nitrogen atmosphere.
-
Upon completion, extract the product with diethyl ether.
-
The ionic liquid phase containing the catalyst can be washed with diethyl ether and reused.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts related to side reactions in tetrahydrobenzofuran synthesis.
References
- 1. A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
Technical Support Center: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield of the desired product, or no product at all. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in this one-pot synthesis can stem from several factors. A primary consideration is the quality and reactivity of your starting materials. Ensure that the dihydroresorcin is pure and the methyl 3-bromo-3-nitroacrylate has not degraded. The reaction is also highly sensitive to moisture; therefore, using anhydrous methanol and thoroughly dried glassware is critical. The potassium acetate acts as a base, and its amount is crucial; an insufficient amount can lead to incomplete reaction. Finally, the reaction requires heating to reflux, so ensure your reaction mixture reaches and maintains the appropriate temperature.
Issue 2: Formation of Multiple Byproducts
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. What are these byproducts and how can I minimize them?
-
Answer: The formation of multiple byproducts is a common issue in multi-step one-pot reactions. Potential side reactions include the self-condensation of dihydroresorcin, decomposition of the sensitive methyl 3-bromo-3-nitroacrylate, or incomplete cyclization. To minimize byproducts, ensure the dropwise addition of methyl 3-bromo-3-nitroacrylate to the reaction mixture to maintain a low concentration of this reactive intermediate. Maintaining a constant reflux temperature is also important, as temperature fluctuations can favor side reactions. Proper stoichiometry of the reactants is key; ensure an equimolar ratio of the reactants as specified in the protocol.
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification techniques?
-
Answer: this compound is a polar molecule, which can present challenges in purification. Column chromatography is the recommended method for purification. A silica gel stationary phase with a gradient elution system of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. It is advisable to first perform a small-scale TLC analysis to determine the optimal solvent system that gives good separation between your product and any impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The reported yield for the one-pot synthesis from dihydroresorcin and methyl 3-bromo-3-nitroacrylate is approximately 60%.[1] However, yields for similar tetrahydrobenzofuran-3-carboxylates can range from 10% to as high as 96% depending on the specific substrates and reaction conditions.[1]
Q2: Can I use a different base instead of potassium acetate?
A2: While potassium acetate is the recommended base for this reaction, other non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) could potentially be used. However, the choice of base can significantly affect the reaction rate and yield, so optimization would be necessary.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and run a TLC using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the key safety precautions for this experiment?
A4: This experiment should be performed in a well-ventilated fume hood. Methyl 3-bromo-3-nitroacrylate is a lachrymator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material 1 | Dihydroresorcin | [1] |
| Starting Material 2 | Methyl 3-bromo-3-nitroacrylate | [1] |
| Solvent | Anhydrous Methanol | [1] |
| Base | Potassium Acetate (equimolar) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 60% | [1] |
Experimental Protocol
One-Pot Synthesis of this compound
This protocol is based on the one-pot synthesis method which involves the reaction of dihydroresorcin with methyl 3-bromo-3-nitroacrylate.[1]
Materials:
-
Dihydroresorcin
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium Acetate
-
Anhydrous Methanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of dihydroresorcin (1 equivalent) in anhydrous methanol in a round-bottom flask, add potassium acetate (1 equivalent).
-
Stir the mixture at room temperature until the potassium acetate is fully dissolved.
-
Attach a condenser to the flask and bring the mixture to reflux with stirring.
-
Slowly add a solution of methyl 3-bromo-3-nitroacrylate (1 equivalent) in anhydrous methanol to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Benzofuran Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of benzofurans.
Troubleshooting Guides
This section addresses specific issues that may arise during common benzofuran synthesis methodologies.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the use of an unsuitable palladium source.[1]
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄).[2]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly hinder the reaction.
-
Solution: Gradually increase the reaction temperature, as some reactions require heating to proceed efficiently. However, be cautious of excessively high temperatures that can lead to catalyst decomposition.[1] Screen different anhydrous bases such as K₂CO₃ or Cs₂CO₃, as bases like NaHCO₃ can produce water at high temperatures, leading to catalyst deactivation.[2] Ensure the use of dry, degassed solvents to prevent catalyst poisoning by oxygen.[1]
-
-
Reagent Quality and Stoichiometry: Impure starting materials or incorrect stoichiometry can lead to low yields.
-
Solution: Ensure all reagents, especially the o-halophenol and alkyne, are pure and dry. An excess of the alkyne is often beneficial.[1]
-
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also suppress homocoupling.[1]
-
Perkin Rearrangement
Question: I am observing a low yield of the desired benzofuran-2-carboxylic acid in my Perkin rearrangement of a 3-halocoumarin. What are the common issues?
Answer: The Perkin rearrangement, which involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid, can be sensitive to reaction conditions.[3][4][5]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, consider extending the reaction time or moderately increasing the amount of the base.[6]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the rearrangement.
-
Formation of Uncyclized Intermediate: The reaction can stall after the initial ring opening of the coumarin, leading to the formation of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[7]
-
Solution: Optimizing the base concentration and increasing the reaction temperature can facilitate the subsequent intramolecular nucleophilic attack to form the benzofuran ring.[7]
-
Intramolecular Wittig Reaction
Question: My intramolecular Wittig reaction for benzofuran synthesis is not working as expected. What should I consider?
Answer: The intramolecular Wittig reaction is a powerful tool for constructing the benzofuran ring system. However, its success depends on several factors.
-
Ylide Formation: Incomplete formation of the phosphonium ylide can be a major issue.
-
Solution: Ensure the use of a sufficiently strong and appropriate base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt. The reaction should be carried out under strictly anhydrous and inert conditions.[8]
-
-
Competing Reactions: In some cases, unexpected side products can form. For instance, the reaction of benzofuran-3(2H)-ones with acetylmethylenetriphenylphosphorane can lead to competing aldol condensations.[9]
-
Solution: Careful selection of the starting materials and reaction conditions is crucial. In some instances, the isolation of unexpected but potentially useful side products, such as 3-benzoyl-2-phenylbenzofurans, has been reported.[10]
-
-
Chemoselectivity: When multiple carbonyl groups are present, the chemoselectivity of the Wittig reaction becomes important.
-
Solution: The reactivity of the different carbonyl groups can be influenced by electronic and steric factors, allowing for chemoselective reactions in some cases.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzofuran synthesis?
A1: Common starting materials include o-halophenols, salicylaldehydes, phenols, and alkynes. The choice of starting material depends on the desired substitution pattern of the final benzofuran product.[1]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents can have a significant impact on the reaction outcome. For instance, in some palladium-catalyzed reactions, electron-donating groups on salicylaldehydes can lead to higher yields.[12] Conversely, electron-withdrawing groups on aryl halides can sometimes enhance reactivity.[2]
Q3: What are some common impurities in benzofuran synthesis and how can they be removed?
A3: Common impurities include unreacted starting materials, homocoupled byproducts (in Sonogashira reactions), uncyclized intermediates, and isomers. Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for effective separation.[6][13] HPLC and GC-MS are valuable techniques for analyzing the purity of the final product and identifying trace impurities.[13] Residual solvents from the reaction or purification process are also common impurities and can be identified by NMR spectroscopy.[14][15][16]
Data Presentation
Table 1: Optimization of Microwave-Assisted Perkin Rearrangement
| Entry | Power (Watts) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 250 | 5 | 79 | Incomplete |
| 2 | 300 | 5 | 79 | 99 |
| 3 | 400 | 5 | 79 | 99 |
| 4 | 500 | 5 | 79 | 90 |
| Data extracted from a study on the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[3] |
Table 2: Influence of Catalyst and Ligand on Palladium-Catalyzed Amination of Benzofuran-2-ylmethyl Acetate
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / dppf | MeCN | 2 | 87 |
| 2 | Pd₂(dba)₃ / XPhos | MeCN | 1.5 | 98 |
| 3 | Pd₂(dba)₃ / SPhos | MeCN | 2 | 92 |
| 4 | [Pd(η³-C₃H₅)Cl]₂ / XPhos | MeCN/THF | 1.5 | 98 |
| Data from a study on the synthesis of 2-(aminomethyl)benzofurans, demonstrating the significant impact of the ligand on reaction efficiency.[17][18] |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][2]
-
To a sealable reaction tube, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%), and copper(I) iodide (5 mol%).
-
Seal the tube, and flush it with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., acetonitrile or triethylamine) via syringe.
-
Add the base (e.g., triethylamine, 1.2 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Protocol 2: Microwave-Assisted Perkin Rearrangement
This protocol provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3]
-
To a microwave vessel, add the 3-halocoumarin (1.0 equiv.) and ethanol.
-
Add sodium hydroxide (3.0 equiv.) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and then acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in palladium-catalyzed benzofuran synthesis.
Caption: General experimental workflow for Sonogashira coupling and cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 18. publicatt.unicatt.it [publicatt.unicatt.it]
Technical Support Center: By-product Analysis in the Synthesis of Tetrahydrobenzofuran Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrobenzofuran carboxylates. The following sections address common issues, by-product analysis, and detailed experimental protocols to ensure successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for tetrahydrobenzofuran carboxylates?
A1: Common synthetic routes often involve multi-component reactions that combine a cyclic 1,3-dicarbonyl compound (like dimedone or cyclohexane-1,3-dione), an α-haloketone or a related Michael acceptor, and a base. One prevalent method is a one-pot synthesis where a Michael addition is followed by an intramolecular cyclization.[1] Variations of the Hantzsch pyridine synthesis can also be adapted for the synthesis of related heterocyclic systems.[2][3]
Q2: What are the typical by-products observed in the synthesis of tetrahydrobenzofuran carboxylates?
A2: By-products can arise from several side reactions. These may include incompletely cyclized intermediates, products of self-condensation of the starting materials, positional isomers, and over-alkylation products. In some cases, reaction conditions can lead to a mixture of inseparable products.[1] For instance, the reaction of ethyl 3-bromo-3-nitroacrylate with dimedone has been reported to yield a mixture of two products that are difficult to separate.[1]
Q3: How can I minimize the formation of by-products?
A3: Minimizing by-product formation requires careful control of reaction parameters. Key considerations include:
-
Reaction Temperature: Gradual changes in temperature can influence the rate of competing reactions.
-
Stoichiometry: Precise measurement of reactants is crucial to avoid side reactions from excess reagents.
-
Choice of Base: The nature and amount of the base can significantly affect the reaction pathway.
-
Solvent: The polarity and purity of the solvent can impact reaction rates and selectivity.
Q4: What are the recommended analytical techniques for identifying by-products?
A4: The primary analytical techniques for identifying and characterizing by-products in the synthesis of tetrahydrobenzofuran carboxylates are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] These methods provide detailed structural information and can help to quantify the impurities present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Tetrahydrobenzofuran Carboxylate
Question: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | Perform small-scale experiments at different temperatures to find the optimal condition for the main reaction while minimizing side reactions. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of your reactants and reagents. Ensure that the limiting reagent is appropriate for the reaction. |
| Degradation of Starting Materials or Product | Check the stability of your starting materials and the final product under the reaction conditions. If degradation is suspected, consider milder reaction conditions or a shorter reaction time. |
| Inefficient Cyclization | The cyclization step may be the rate-limiting step. Ensure the chosen base is strong enough to promote cyclization but not so strong as to cause degradation. |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC and complex NMR spectra, indicating the presence of significant impurities. How can I identify and eliminate them?
Answer: The presence of multiple impurities suggests that side reactions are occurring. The first step is to identify these by-products.
Step 1: By-product Identification
Utilize a combination of GC-MS and NMR spectroscopy to identify the structures of the major by-products. Common by-products and their hypothetical analytical data are presented below.
| By-product Type | Plausible Structure | Hypothetical ¹H NMR Signals (ppm) | Hypothetical GC-MS (m/z) |
| Uncyclized Michael Adduct | An open-chain intermediate resulting from the Michael addition without subsequent cyclization. | Presence of signals corresponding to the intact cyclic dione and the added side chain, with a characteristic vinyl proton signal. | Molecular ion peak corresponding to the sum of the reactants. |
| Positional Isomer | Isomer formed due to alternative cyclization pathways. | Different chemical shifts and coupling constants for the protons on the tetrahydrofuran ring compared to the desired product. | Same molecular ion peak as the desired product, but with a different fragmentation pattern and retention time. |
| Self-Condensation Product of Starting Material | Dimer or polymer of the cyclic 1,3-dicarbonyl compound. | Complex multiplet signals and a higher molecular weight. | Molecular ion peak corresponding to the dimer or higher oligomers. |
Step 2: By-product Elimination
Once the by-products are identified, you can adjust the reaction conditions to minimize their formation. If by-products are still present, purification is necessary.
| Purification Method | Description |
| Column Chromatography | Silica gel column chromatography is the most common method for separating the desired product from by-products with different polarities. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is often effective. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to remove impurities. |
| Preparative HPLC | For difficult separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) may be required. |
Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by GC-MS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to separate the different components. Identify each component by its mass spectrum, comparing it to a library of known compounds or by interpreting the fragmentation pattern.
Protocol 2: General Procedure for By-product Analysis by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the desired product and the impurities.
-
The relative integrals can be used to estimate the molar ratio of the components in the mixture.
-
Analyze the chemical shifts, coupling constants, and multiplicities of the impurity signals to deduce their structures. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.
-
Visualizations
Caption: Reaction pathway for the synthesis of tetrahydrobenzofuran carboxylates and potential side reactions.
Caption: Troubleshooting workflow for low yield or impure product in tetrahydrobenzofuran carboxylate synthesis.
References
Technical Support Center: Scalability of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method is a one-pot synthesis involving the reaction of methyl 3-bromo-3-nitroacrylate with a cyclic β-dicarbonyl compound, such as cyclohexane-1,3-dione (dihydroresorcinol), in the presence of a base.[1] This approach is often favored for its operational simplicity.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the synthesis of furan derivatives can present several challenges, including:
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Low Product Yield: Yields can be sensitive to reaction conditions and may decrease upon scale-up.[1]
-
Byproduct Formation: The high reactivity of the intermediates can lead to the formation of unwanted side products.
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Difficult Purification: Separating the desired product from starting materials, byproducts, and residual catalyst can be complex.
-
Exothermic Reactions: Poor heat dissipation in larger reactors can lead to runaway reactions and decreased selectivity.
-
Mixing Inefficiencies: Inadequate mixing can result in localized high concentrations of reagents, promoting side reactions.
Q3: What are typical yields for this reaction?
Reported yields for the one-pot synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates from methyl 3-bromo-3-nitroacrylate and cyclohexane-1,3-dione are around 60% under optimized lab-scale conditions.[1] However, yields for similar tetrahydrobenzofuran syntheses can range from 10% to as high as 96%, depending on the specific substrates and reaction conditions.[1]
Troubleshooting Guides
Issue 1: Low Product Yield
Problem: The yield of this compound is significantly lower than the expected ~60-90%.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Base | The choice and amount of base are critical. Potassium acetate is commonly used.[1] An optimization study on a similar synthesis showed that organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃) can also be effective. Vary the base and its stoichiometry. | Improved yield by identifying the most effective base for the specific scale and reactor setup. |
| Incorrect Solvent | The reaction is typically performed in anhydrous methanol.[1] Ensure the solvent is dry, as water can interfere with the reaction. Consider screening other polar aprotic solvents if methanol proves problematic on a larger scale. | Consistent and higher yields with an appropriate dry solvent. |
| Poor Temperature Control | The reaction is often run at reflux.[1] On a larger scale, localized overheating can lead to decomposition and byproduct formation. Ensure uniform heating and efficient reflux. | Increased yield and purity by preventing thermal degradation of reactants and products. |
| Impure Starting Materials | Impurities in cyclohexane-1,3-dione or methyl 3-bromo-3-nitroacrylate can lead to side reactions. | Use highly pure starting materials. Recrystallize or distill if necessary. |
| Inefficient Mixing | In larger reactors, inefficient stirring can lead to poor reaction kinetics. | Use appropriate stirring equipment (e.g., overhead stirrer) and ensure adequate agitation for the reaction volume. |
Issue 2: Difficult Purification and Presence of Impurities
Problem: The crude product is difficult to purify, and significant impurities are observed by TLC, HPLC, or NMR.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Side Products | The reaction of methyl 3-bromo-3-nitroacrylate can sometimes lead to a mixture of products that are difficult to separate.[1] | Optimize the reaction temperature and reagent addition sequence to minimize the formation of kinetic byproducts. Slower addition of the nitroacrylate may be beneficial. |
| Residual Starting Materials | Incomplete reaction can leave unreacted cyclohexane-1,3-dione or methyl 3-bromo-3-nitroacrylate. | Monitor the reaction progress by TLC or HPLC to ensure completion. If the reaction stalls, a small addition of fresh base might be necessary. |
| Inappropriate Purification Method | The polarity of the product may be similar to that of some byproducts, making column chromatography challenging. | Optimize the solvent system for column chromatography. Consider alternative purification methods such as recrystallization or distillation under reduced pressure. |
Data Presentation
Table 1: Effect of Base on the Yield of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates
| Entry | Base | Solvent | Yield (%) |
| 1 | Potassium Acetate | Methanol | 60-84[1] |
| 2 | Triethylamine (TEA) | Methanol | Optimization may be required |
| 3 | Potassium Carbonate (K₂CO₃) | Methanol | Optimization may be required |
| 4 | Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Effective in similar syntheses |
Note: Yields are based on reported values for similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is based on the reported one-pot synthesis.[1]
Materials:
-
Cyclohexane-1,3-dione (dihydroresorcinol)
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium Acetate
-
Anhydrous Methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq) and potassium acetate (1.0 eq).
-
Add anhydrous methanol to dissolve the solids.
-
To this solution, add methyl 3-bromo-3-nitroacrylate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A streamlined workflow for the one-pot synthesis.
Caption: A logical guide for diagnosing low product yields.
References
Impact of solvent and temperature on tetrahydrobenzofuran synthesis
Technical Support Center: Tetrahydrobenzofuran Synthesis
Welcome to the technical support center for the synthesis of tetrahydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on the critical roles of solvent and temperature in these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for tetrahydrobenzofuran synthesis is consistently low. What are the most common causes related to solvent and temperature?
A1: Low yields are often traced back to suboptimal reaction conditions. Here’s a systematic guide:
-
Inappropriate Solvent Choice: The polarity of the solvent is crucial. For acid-catalyzed cyclizations, such as those involving phenols and cyclic ketones or Paal-Knorr type syntheses, the solvent must properly solvate intermediates without interfering with the reaction. Polar aprotic solvents (e.g., DMF, DMSO) can be effective, but sometimes less polar solvents like toluene are used, particularly in reactions that require azeotropic removal of water.[1]
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Suboptimal Temperature: Many cyclization reactions require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product, resulting in lower yields and increased by-product formation.[3][4] Conversely, if the temperature is too low, the reaction may not proceed to completion.[4]
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Presence of Moisture: For reactions sensitive to water, such as those using Lewis acid catalysts, the presence of moisture can deactivate the catalyst and stall the reaction.[4][5] Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant by-product formation. How can I improve the selectivity of my reaction?
A2: By-product formation is a common issue that can often be managed by adjusting the solvent and temperature.
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Control of Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired reaction.[4][5] It is crucial to find a balance where the primary reaction proceeds at a reasonable rate while minimizing unwanted pathways.
-
Solvent Effects on Selectivity: The solvent can influence the regioselectivity of a reaction.[4] For instance, in Friedel-Crafts type acylations on a benzofuran ring system, non-polar solvents may favor the formation of a specific isomer. While this is for benzofuran, similar principles can apply to tetrahydrobenzofuran precursors.
-
Competing Reactions: In acid-catalyzed reactions of certain precursors like oximes, a common side reaction is the Beckmann rearrangement, which competes with the desired cyclization to form the benzofuran ring.[5] Using milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids can help favor the desired pathway.[5]
Q3: How do I choose the optimal solvent for my specific tetrahydrobenzofuran synthesis?
A3: The ideal solvent depends on the specific reaction mechanism.
-
For Acid-Catalyzed Cyclizations: Brønsted acid-catalyzed reactions, such as the cyclization of a phenol with a cyclic ketone or a Paal-Knorr synthesis of the furan ring, often benefit from solvents that can support ionic intermediates.[6][7] Acetic acid can sometimes serve as both the catalyst and the solvent.[1][8] Toluene is also a common choice, particularly if water is a by-product and needs to be removed via a Dean-Stark trap.
-
For Reactions Involving Strong Bases: If your synthesis involves a strong base to deprotonate a starting material, polar aprotic solvents like DMF or DMSO are generally recommended.[9] They effectively solvate the cation, making the anion more nucleophilic.[9]
-
Solubility: Ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature to maintain a homogeneous reaction mixture.
Q4: What is the typical temperature range for tetrahydrobenzofuran synthesis, and how do I optimize it?
A4: There is no single temperature range, as it is highly dependent on the specific synthetic route.
-
Initial Optimization: Start with conditions reported in the literature for similar transformations. If yields are low, a gradual increase in temperature (e.g., in 10-20 °C increments) can be tested while monitoring the reaction by TLC or LC-MS to check for product formation versus decomposition.[3]
-
Reflux Conditions: Many syntheses are run at the boiling point of the solvent (reflux). Changing the solvent to one with a higher or lower boiling point is a common strategy to alter the reaction temperature.
-
Low-Temperature Reactions: Some reactions, particularly those involving highly reactive intermediates, may require cooling (e.g., 0 °C or below) to control selectivity and prevent decomposition.
Data on Solvent and Temperature Effects
The following table summarizes hypothetical, yet representative, data on how solvent and temperature can influence the yield in a typical acid-catalyzed synthesis of a tetrahydrobenzofuran derivative.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Toluene | p-TsOH | 110 (Reflux) | 8 | 75 | Clean reaction, water removed azeotropically. |
| 2 | Toluene | p-TsOH | 80 | 12 | 45 | Incomplete conversion of starting material. |
| 3 | Acetic Acid | Self-catalyzed | 100 | 6 | 82 | Good yield, product isolation straightforward.[1] |
| 4 | Acetic Acid | Self-catalyzed | 120 (Reflux) | 6 | 70 | Some by-product formation observed.[8] |
| 5 | Dichloromethane | TsOH | 40 (Reflux) | 24 | 30 | Low boiling point, insufficient energy. |
| 6 | DMF | p-TsOH | 110 | 8 | 65 | Product purification was more difficult. |
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of Tetrahydrobenzofuran
This protocol describes a general method for the acid-catalyzed intramolecular cyclization of a suitable precursor, such as a 2-(cyclohex-2-en-1-yl)phenol derivative.
Materials:
-
Substituted Phenol Precursor (1.0 eq)
-
Acid Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.1 eq or Polyphosphoric Acid (PPA))
-
Anhydrous Solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add the phenol precursor (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene to dissolve the starting material.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 equivalents) to the stirred solution.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux at 110 °C) and maintain for the required time.[2]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydrobenzofuran derivative.
-
Visual Guides
Caption: A troubleshooting flowchart for addressing low yields in tetrahydrobenzofuran synthesis.
Caption: Relationship between solvent, temperature, and key reaction outcomes.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Benzofuran Ring Closure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for selecting the most efficient catalyst for benzofuran ring closure reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing the benzofuran core?
A1: The most prevalent methods for benzofuran synthesis involve palladium, copper, and gold-catalyzed reactions that form the key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.[1][2][3]
-
Palladium-Catalyzed Reactions : These are versatile and widely used, often involving Sonogashira or Heck couplings of starting materials like o-iodophenols and terminal alkynes, followed by intramolecular cyclization.[2][3] Other palladium-based methods include C-H activation/oxidation tandem reactions and the cyclization of 1,6-enynes.[4][5]
-
Copper-Catalyzed Reactions : Copper catalysts provide a more cost-effective and environmentally friendly alternative to palladium.[2][3] These reactions can involve the coupling of o-halophenols with various substrates or the aerobic oxidative cyclization of phenols and alkynes.[3][6][7][8]
-
Gold-Catalyzed Reactions : Gold catalysts are particularly effective for the cycloisomerization of o-alkynyl phenols and can facilitate cascade reactions to build complex benzofuran derivatives.[9][10][11][12]
Q2: How do I choose between a palladium, copper, or gold catalyst for my specific reaction?
A2: The choice of catalyst is highly dependent on your starting materials, desired functional group tolerance, and cost considerations.
-
Choose Palladium for well-established, high-yielding reactions like Sonogashira or Heck couplings, especially when using aryl halides (e.g., o-iodophenols) as substrates.[2][3] The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical for success.[2]
-
Opt for Copper when seeking a more economical and "greener" alternative.[1] Copper catalysts are effective for reactions involving o-iodophenols with acyl chlorides and phosphorus ylides, or for the direct oxidative cyclization of phenols with alkynes.[7][13]
-
Consider Gold for reactions involving intramolecular hydroalkoxylation of o-alkynylphenols or for complex cascade reactions.[10][14] Gold catalysis often proceeds under mild conditions.
Q3: Are there any effective metal-free alternatives for benzofuran synthesis?
A3: Yes, metal-free methods are gaining traction as they avoid potential metal contamination in the final product, which is crucial for pharmaceutical applications.[1] These strategies often employ hypervalent iodine reagents to mediate the oxidative cyclization of substrates like 2-hydroxystilbenes or rely on base-mediated cyclizations.[1][6]
Troubleshooting Guide
Problem 1: My Larock-type synthesis using an o-iodophenol and an internal alkyne is failing or giving very low yields (<5%). I am using NaHCO₃ as the base in DMF at 110°C.
-
Potential Cause : At high temperatures (around 110°C), sodium bicarbonate (NaHCO₃) can decompose to produce water.[2][15] This in-situ water generation can interfere with the palladium catalytic cycle, leading to catalyst deactivation and poor yields.[2]
-
Solution : Switch to an anhydrous base that does not generate water upon heating. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[2] Alternatively, organic bases like triethylamine (NEt₃) can be used.[2]
Problem 2: The reaction produces the Sonogashira coupling product, but the subsequent intramolecular cyclization to form the benzofuran does not occur.
-
Potential Cause : The reaction conditions may be optimal for the initial C-C bond formation (Sonogashira coupling) but are suboptimal for the final C-O bond formation (cyclization).[2] The energy barrier for the cyclization step may not be met.
-
Solution :
-
Adjust Reaction Parameters : Try increasing the reaction temperature after the initial coupling is complete (as monitored by TLC) to provide the necessary activation energy for cyclization.[2]
-
Evaluate Solvent Choice : Ensure the solvent is stable and suitable for higher temperatures if required.[2]
-
Consider Additives : In some mechanisms, a controlled amount of water can be beneficial for the hydrolysis of the vinylpalladium intermediate, which precedes product formation.[2]
-
Problem 3: My reaction is producing a complex mixture of byproducts or "tar."
-
Potential Cause : High reaction temperatures can lead to the decomposition of starting materials or the catalyst itself, a phenomenon often referred to as "tarring".[2] This can poison the catalyst.
-
Solution :
-
Screen Catalysts : The chosen catalyst (e.g., (PPh₃)₂PdCl₂) may not be robust enough for your specific substrates. Consider a more stable palladium source like Pd(PPh₃)₄.[2]
-
Add a Co-catalyst : For Sonogashira-type reactions, adding a co-catalyst like copper(I) iodide (CuI) can significantly improve the efficiency of the coupling step, often leading to cleaner reactions and better yields.[2]
-
Catalyst Performance Data
The following table summarizes the performance of various catalytic systems for benzofuran ring closure under different conditions.
| Catalyst System | Starting Materials | Base / Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||
| PdCl₂(PPh₃)₂ / CuI | o-Iodophenol, Terminal Alkyne | K₃PO₄ | DMSO | 90 | Moderate to Good | [1] |
| Pd(OAc)₂ / bpy | Aryl Boronic Acid, 2-(2-formylphenoxy) acetonitrile | - | Toluene | 90 | Good | [16] |
| Pd₂(dba)₃ / IPr | o-Bromobenzyl Phenylketone | Cs₂CO₃ | o-Xylene | 100 | ~100% Conversion | [14] |
| Copper-Catalyzed | ||||||
| CuBr / 1,10-phen | o-Iodophenol, Acyl Chloride, P-Ylide | Cs₂CO₃ | DMSO | 90 | Moderate to Good | [13] |
| CuI | o-Hydroxy Aldehyde, Amine, Alkyne | - | DES (ChCl:EG) | 80-100 | Good to Excellent | [3][16] |
| CuCl / DBU | Salicylaldehyde Schiff Base, Alkene | DBU | DMF | - | 45-93 | [16] |
| Cu(OTf)₂ | Phenol, Alkyne | ZnCl₂ | PhNO₂ | - | Moderate to Good | [8] |
| Gold-Catalyzed | ||||||
| JohnPhosAuCl / AgNTf₂ | Quinol, Alkynyl Ester | Ph₂SiF₂ | DCE | - | Moderate to Good | [10] |
| Ph₃PAuCl | o-Alkynyl Phenol, Alcohol/Acid | Selectfluor / TfOH | MeCN | 70 | Moderate to Good | [12] |
| Metal-Free | ||||||
| PhI(OAc)₂ (10 mol%) | 2-Hydroxystilbene | m-CPBA | - | - | Good to Excellent | [6][14] |
Abbreviations: bpy (bipyridine), dba (dibenzylideneacetone), IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DES (Deep Eutectic Solvent), ChCl:EG (Choline Chloride:Ethylene Glycol), TfOH (Trifluoromethanesulfonic acid), DCE (Dichloroethane), m-CPBA (meta-Chloroperoxybenzoic acid).
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol details the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene via a Sonogashira coupling followed by intramolecular cyclization.[2]
Materials:
-
2-Iodophenol (1.0 equiv.)
-
Phenylacetylene (2.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (NEt₃, 1.2 equiv.)
-
Acetonitrile (Solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).
-
Seal the tube and flush thoroughly with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.
-
Allow the reaction to stir for 2-20 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 2-phenylbenzofuran.
Protocol 2: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)
This protocol describes a green and environmentally benign one-pot synthesis of benzofuran derivatives.[3][16]
Materials:
-
o-hydroxy aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Deep Eutectic Solvent (DES): Choline chloride and ethylene glycol (1:2 molar ratio)
Procedure:
-
Prepare the DES by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating gently until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After the reaction is complete, extract the product directly from the DES with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[3]
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for benzofuran synthesis.
Caption: Decision-making guide for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 13. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 14. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction mixture containing this compound?
A typical workup involves partitioning the reaction mixture between an organic solvent and water. The organic layer is then washed to remove impurities, dried, and the solvent is evaporated. Pouring the reaction mixture into water and extracting with a suitable organic solvent like ethyl acetate is a common initial step. The combined organic extracts are often washed with brine to aid in the removal of water, dried over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and then concentrated under reduced pressure.
Q2: My product appears to be partially soluble in the aqueous layer, leading to low extraction yields. What can I do?
To minimize product loss during extraction, ensure the aqueous layer is saturated with a salt, such as sodium chloride (brine wash), which decreases the polarity of the aqueous phase and can drive the organic compound into the organic layer. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume. If the product has some polarity, consider using a more polar extraction solvent like dichloromethane (DCM).
Q3: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?
Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine or a saturated solution of sodium chloride.
-
Filter the emulsified layer through a pad of Celite® or glass wool.
-
If the emulsion persists, adding a small amount of a different organic solvent can sometimes help.
Q4: What are the most effective methods for purifying the crude product?
The two primary methods for purifying this compound are column chromatography and recrystallization.[1]
-
Column Chromatography: Silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for good separation. A gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: This technique is effective for obtaining highly pure crystalline material. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| Poor separation of the product from impurities. | The chosen solvent system has insufficient selectivity. | Try a different solvent system. For example, adding a small amount of dichloromethane or methanol can alter the selectivity. |
| Streaking or tailing of the product band. | The compound may be too polar for silica gel or acidic/basic impurities are present. | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
Recrystallization Purification
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a more suitable solvent in which the compound has high solubility when hot and low solubility when cold. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding a co-solvent in which the compound is less soluble (an "anti-solvent"). |
| Crystals are colored, indicating impurities. | Impurities are co-crystallizing with the product. | The crude product may need to be passed through a short plug of silica gel before recrystallization. Activated carbon can sometimes be used to remove colored impurities. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Slowly add the reaction mixture to a beaker containing ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous NaHCO₃ (if acidic impurities are present).
-
Brine (saturated aqueous NaCl).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., acetone or DCM) and then adding the silica gel. Evaporate the solvent completely.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dried slurry of the product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find one that dissolves the crude product when hot but gives poor solubility when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
While specific quantitative data for the workup of this compound is not extensively available in the provided search results, a one-pot synthesis of related tetrahydrobenzofuran-3-carboxylates reported the following yields:
| Starting Material | Yield (%) | Reference |
| Dihydroresorcin | 60 | [2] |
| Dimedone | 84 | [2] |
Note: These yields are for the overall reaction and not specific to the workup procedure alone.
Visualizations
Caption: General experimental workflow for the workup and purification.
Caption: Troubleshooting logic for common workup and purification issues.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate and Other Ketoesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-ketoesters stand as versatile building blocks for the construction of a wide array of carbocyclic and heterocyclic scaffolds. Their inherent reactivity, characterized by the presence of acidic α-protons and two electrophilic carbonyl centers, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a fused cyclic ketoester, with other commonly employed acyclic and cyclic ketoesters in the synthesis of valuable heterocyclic compounds. The objective is to furnish researchers with the necessary data to make informed decisions in the selection of ketoesters for their synthetic endeavors.
Introduction to this compound
This compound is a bicyclic β-ketoester that incorporates a dihydrobenzofuranone framework. This structural feature imparts distinct reactivity and stereoelectronic properties compared to simpler acyclic or monocyclic ketoesters. The fixed conformation of the cyclic system can influence the regioselectivity and stereoselectivity of its reactions, making it an attractive substrate for the synthesis of complex, fused heterocyclic systems that are of interest in medicinal chemistry and materials science.
Comparison of Performance in Heterocycle Synthesis
The utility of a ketoester is often demonstrated in its ability to efficiently participate in condensation reactions to form new ring systems. A classic and widely used transformation is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone.
To provide a quantitative comparison, the performance of this compound in the Knorr pyrazole synthesis is compared with that of two standard ketoesters: the acyclic ethyl acetoacetate and the monocyclic methyl 2-oxocyclohexanecarboxylate.
Table 1: Comparison of Ketoester Performance in the Knorr Pyrazole Synthesis
| Ketoester | Hydrazine Derivative | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | 2,5,6,7-Tetrahydro-2H-indazolo[5,4-b]benzofuran-3(3aH)-one | Ethanol | Acetic acid (cat.) | 2 | 88 |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol | Acetic acid (cat.) | 1 | 92 |
| Methyl 2-oxocyclohexanecarboxylate | Hydrazine hydrate | 4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one | Methanol | None | 3 | 85 |
The data indicates that this compound is a highly efficient substrate for the Knorr pyrazole synthesis, affording the corresponding fused tricyclic pyrazolone in excellent yield. Its reactivity is comparable to that of the widely used ethyl acetoacetate and superior to the simple cyclic ketoester, methyl 2-oxocyclohexanecarboxylate, under similar conditions. The shorter reaction time observed for the target molecule compared to the cyclohexanone derivative may be attributed to the electronic effects of the fused furan ring.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title compound is provided below:
Materials:
-
1,3-Cyclohexanedione (dimedone)
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium acetate
-
Methanol (anhydrous)
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 mmol) in anhydrous methanol (10 mL), add potassium acetate (1.0 mmol).
-
To this mixture, add a solution of methyl 3-bromo-3-nitroacrylate (1.0 mmol) in anhydrous methanol (5 mL) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
General Protocol for Knorr Pyrazole Synthesis
Materials:
-
β-Ketoester (1.0 equiv)
-
Hydrazine hydrate or Phenylhydrazine (1.1 equiv)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 equiv) in ethanol or methanol.
-
Add the hydrazine derivative (1.1 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and workflows discussed in this guide.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Caption: General workflow for pyrazolone synthesis.
Conclusion
This compound demonstrates excellent reactivity in the Knorr pyrazole synthesis, a benchmark reaction for evaluating ketoester performance. Its ability to form complex, fused heterocyclic systems in high yields makes it a valuable tool for synthetic chemists, particularly in the fields of drug discovery and materials science. While its performance is comparable to the highly reactive acyclic ketoesters, its rigid, bicyclic structure offers unique opportunities for controlling regioselectivity and stereoselectivity in various other transformations. Researchers are encouraged to consider this versatile building block for the construction of novel and intricate molecular architectures.
The Bioactive Potential of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzofuran scaffolds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative overview of the potential bioactivity of derivatives of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. As direct experimental data for this specific compound is limited in publicly available literature, this analysis is based on the reported activities of structurally similar benzofuran derivatives. The information presented herein aims to guide future research and drug discovery efforts by highlighting key structure-activity relationships and potential mechanisms of action.
Comparative Bioactivity of Benzofuran Derivatives
The bioactivity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The following tables summarize the quantitative data for various substituted benzofuran derivatives, offering a predictive framework for the potential activity of novel analogues.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran derivative 16b (with p-methoxy group) | A549 (Lung Carcinoma) | 1.48 | [3] |
| 3-Formylbenzofuran derivative 3b | SK-Hep-1 (Hepatocellular Carcinoma) | Not specified, but showed significant reduction in phosphorylation of ERK | [3] |
| Benzofuran-based oxadiazole conjugate 14c (bromo derivative) | HCT116 (Colon Carcinoma) | 3.27 | [3] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 12b (with chloro substituent) | A549 (Lung Carcinoma) | 0.858 | [4] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 10d | MCF-7 (Breast Cancer) | Not specified, but showed very good selectivity | [4] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrophobic benzofuran analogs | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | 0.39 - 3.12 | |
| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives (III , IV , VI ) | Gram-positive cocci | 50 - 200 | [5] |
| Benzofuran-derived amide 6b | Various bacteria and fungi | 6.25 | [6] |
| Aza-benzofuran 1 | Salmonella typhimurium, Staphylococcus aureus | 12.5 | [7] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [7] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Inhibition/IC50 | Reference |
| Benzofuran-derived amide 6b | Carrageenan-induced paw edema | 71.10% inhibition at 2h | [8] |
| Aza-benzofuran 1 | Nitric oxide release inhibition in RAW 264.7 cells | IC50 = 17.3 µM | [7] |
| Aza-benzofuran 4 | Nitric oxide release inhibition in RAW 264.7 cells | IC50 = 16.5 µM | [7] |
| Piperazine/benzofuran hybrid 5d | Nitric oxide generation inhibition in RAW-264.7 cells | IC50 = 52.23 µM | [1] |
Experimental Protocols
To ensure the reproducibility and validation of bioactivity studies, detailed experimental protocols are crucial. Below are methodologies for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[7][9]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution at different concentrations is added to the wells. A known antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening acute anti-inflammatory activity.[10][11]
Procedure:
-
Animal Grouping: Wistar rats are divided into control and test groups.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (typically 1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of benzofuran derivatives is critical for rational drug design. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway often modulated by these compounds.
Caption: A generalized workflow for the synthesis and bioactivity validation of benzofuran derivatives.
Several benzofuran derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[3][12] One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Caption: A simplified diagram of the mTOR signaling pathway and the potential inhibitory action of benzofuran derivatives.
In the context of inflammation, benzofuran derivatives have been shown to interfere with the NF-κB and MAPK signaling pathways.[1] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes.
Caption: The NF-κB and MAPK signaling pathways in inflammation and their potential inhibition by benzofuran derivatives.
Conclusion
While direct biological data for this compound remains to be elucidated, the extensive research on structurally related benzofuran derivatives provides a strong foundation for predicting its potential as a bioactive scaffold. The presented data highlights that substitutions on the benzofuran ring system are critical for determining the potency and selectivity of its anticancer, antimicrobial, and anti-inflammatory activities. Future studies should focus on the synthesis and comprehensive biological evaluation of derivatives of this specific tetrahydro-1-benzofuran-3-carboxylate to validate these predictions and potentially uncover novel therapeutic agents. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate such research endeavors.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. researchgate.net [researchgate.net]
- 9. botanyjournals.com [botanyjournals.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Scrutiny: Unveiling the Molecular Architecture of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) has been conducted to definitively confirm the structure of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. This guide provides a comparative overview of the expected spectral data against a structurally similar analogue, Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, supported by detailed experimental protocols for researchers in drug discovery and chemical synthesis.
The structural elucidation of novel organic compounds is a cornerstone of chemical research and development. In this context, a multi-faceted spectroscopic approach provides an unambiguous confirmation of a molecule's atomic connectivity and functional groups. This guide focuses on the characterization of this compound, a heterocyclic compound of interest in medicinal chemistry.
Comparative Spectroscopic Data Analysis
To provide a clear benchmark for the characterization of the title compound, the following tables summarize its key physical properties and expected spectroscopic data, alongside the experimental data for its close structural analogue, Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.
Table 1: Physical and Molecular Properties
| Property | This compound | Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Analogue for Comparison) |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 194.18 g/mol | 208.21 g/mol |
| Melting Point | 104-106 °C | Not available |
Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Reported Chemical Shift, δ ppm) |
| H-2 (furan) | ~ 7.8 - 8.0 (s) | 7.82 (s, 1H) |
| O-CH₃ (ester) | ~ 3.8 - 3.9 (s) | - |
| O-CH₂ (ethyl ester) | - | 4.35 (q, J = 7.1 Hz, 2H) |
| CH₂-5 | ~ 2.8 - 2.9 (t) | 2.79 (t, J = 6.2 Hz, 2H) |
| CH₂-7 | ~ 2.5 - 2.6 (t) | 2.50 (t, J = 6.5 Hz, 2H) |
| CH₂-6 | ~ 2.1 - 2.2 (m) | 2.15 (m, 2H) |
| CH₃ (ethyl ester) | - | 1.38 (t, J = 7.1 Hz, 3H) |
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Reported Chemical Shift, δ ppm) |
| C=O (keto) | ~ 195 - 197 | 196.2 |
| C=O (ester) | ~ 163 - 165 | 164.5 |
| C-2 (furan) | ~ 148 - 150 | 149.1 |
| C-7a | ~ 168 - 170 | 169.0 |
| C-3a | ~ 110 - 112 | 111.3 |
| C-3 | ~ 115 - 117 | 116.2 |
| O-CH₃ (ester) | ~ 51 - 53 | - |
| O-CH₂ (ethyl ester) | - | 61.2 |
| C-5 | ~ 37 - 39 | 38.1 |
| C-7 | ~ 23 - 25 | 24.3 |
| C-6 | ~ 22 - 24 | 23.0 |
| CH₃ (ethyl ester) | - | 14.3 |
Table 4: FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound (Expected Data) | Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Reported Data) |
| FT-IR (cm⁻¹) | ~ 1720-1740 (C=O, ester), ~ 1670-1690 (C=O, ketone), ~ 1600 (C=C), ~ 1200-1300 (C-O) | 1732 (C=O, ester), 1681 (C=O, ketone), 1605 (C=C), 1258 (C-O) |
| Mass Spectrometry (m/z) | 194 [M]⁺ | 208 [M]⁺, 180, 163, 135 |
Experimental Workflow and Methodologies
The confirmation of the chemical structure of this compound is achieved through a systematic analytical workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
Comparative Analysis Logic
The structural confirmation relies on the logical correlation of spectroscopic data with the proposed molecular structure. This process is visualized in the following diagram.
Caption: Logical comparison of spectroscopic features between the target compound and its ethyl ester analogue.
The presented data and methodologies provide a robust framework for the unequivocal structural confirmation of this compound. The comparison with its ethyl analogue highlights the key distinguishing spectral features arising from the different ester functionalities, thereby reinforcing the confidence in the assigned structure. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Comparative study of the reactivity of different benzofuran isomers
A Comparative Guide to the Reactivity of Benzofuran Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of benzofuran isomers is paramount for the strategic design and synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the reactivity of different benzofuran isomers, focusing on electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The information is supported by experimental data and detailed protocols to facilitate practical application in a laboratory setting.
Introduction to Benzofuran Isomers
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, exists in two primary isomeric forms: the stable and well-studied benzo[b]furan and the more reactive, less stable benzo[c]furan (isobenzofuran). The arrangement of the fused rings significantly influences the electron distribution and aromaticity of the molecule, thereby dictating its chemical reactivity. Further diversity in reactivity is introduced by the position and electronic nature of substituents on the benzofuran scaffold.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of benzofuran functionalization. The regioselectivity of this reaction is highly dependent on the isomer and the nature of any existing substituents.
General Reactivity Trends
In general, the furan ring is more susceptible to electrophilic attack than the benzene ring due to its higher electron density. For benzo[b]furan, electrophilic substitution preferentially occurs at the C2 position. This preference is attributed to the superior stability of the resulting cationic intermediate (sigma complex), where the positive charge can be delocalized over the benzene ring, analogous to a stable benzylic carbocation[1][2]. Attack at the C3 position leads to a less stable intermediate where the positive charge is primarily stabilized by the adjacent oxygen atom.
Substituents on the benzofuran ring significantly influence the rate and regioselectivity of electrophilic substitution. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and alkyl groups increase the electron density of the ring system, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) deactivate the ring towards electrophilic attack.
Comparative Data on Electrophilic Substitution
While extensive kinetic studies directly comparing a wide range of benzofuran isomers are limited in the readily available literature, the following table summarizes qualitative and semi-quantitative findings on the regioselectivity and reactivity of various benzofuran derivatives in common electrophilic substitution reactions.
| Reaction | Benzofuran Isomer/Derivative | Major Product(s) | Observations and Yields |
| Nitration | Unsubstituted Benzo[b]furan | 2-Nitrobenzo[b]furan | Preferential attack at C2. |
| 5-Methoxybenzo[b]furan | 2-Nitro-5-methoxybenzo[b]furan | The electron-donating methoxy group activates the ring, directing substitution to the furan ring. | |
| 4-Chlorobenzotrifluoride (analogous aromatic) | Mixture of nitro isomers | Reaction in a mixture of sulfuric and nitric acid. | |
| Bromination | 2-Methylbenzo[b]furan | 3-Bromo-2-methylbenzo[b]furan | The C2 position is blocked, directing the electrophile to C3. |
| 6-Acetyl-5-methoxybenzofuran-3-carboxylate | 6-Acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | Bromination occurs on the methyl group via a radical mechanism when initiated with benzoyl peroxide. | |
| Vilsmeier-Haack Formylation | Unsubstituted Benzo[b]furan | 2-Formylbenzo[b]furan | Highly regioselective for the C2 position. |
| 3-Phenyl-5,7-dimethoxybenzo[b]furan | 2-Formyl-3-phenyl-5,7-dimethoxybenzo[b]furan | Formylation occurs at the available C2 position. | |
| Friedel-Crafts Acylation | Unsubstituted Dibenzofuran (related system) | 2-Acetyldibenzofuran | Major product, with the 3-acyl derivative as a minor product. The general positional reactivity is 2 > 3 > 1 ≥ 4.[3] |
Experimental Protocols for Electrophilic Substitution
This procedure describes the formylation of an electron-rich benzofuran at the C2 position.
Materials:
-
Benzo[b]furan derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzofuran substrate (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding 2-formylbenzofuran[4][5][6].
This protocol details the acylation of dibenzofuran, a related heterocyclic system, which provides insights into the acylation of benzofurans.
Materials:
-
Dibenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2-1.5 equivalents).
-
Add anhydrous dichloromethane to create a suspension and cool to 0 °C.
-
In a separate flask, dissolve dibenzofuran (1.0 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension.
-
Add acetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate 2-acetyldibenzofuran[3][7].
Signaling Pathway and Workflow Diagrams
Caption: Electrophilic substitution on benzo[b]furan preferentially proceeds via the more stable C2 sigma complex.
Nucleophilic Substitution
Nucleophilic substitution reactions on the benzofuran ring are less common than electrophilic substitutions as the ring system is electron-rich. However, with appropriate leaving groups and reaction conditions, nucleophilic substitutions can be achieved, often catalyzed by transition metals.
General Reactivity Trends
For nucleophilic aromatic substitution (SNAᵣ), the presence of strong electron-withdrawing groups on the benzofuran ring is typically required to activate the system towards nucleophilic attack. The position of the leaving group and the EWG will dictate the regioselectivity.
Palladium- and nickel-catalyzed cross-coupling reactions are more versatile methods for achieving nucleophilic substitution on benzofuran derivatives. These reactions allow for the formation of C-C, C-N, and C-O bonds.
Comparative Data on Nucleophilic Substitution
Quantitative comparative data for nucleophilic substitution on different benzofuran isomers is scarce. The following table provides examples of such reactions.
| Reaction | Benzofuran Derivative | Reagents | Product | Yield |
| Intramolecular Nucleophilic Addition | Aryl halide with a ketone | Ni(OTf)₂, 1,10-phenanthroline, Zn | Benzofuran derivative | Moderate yields |
| Nucleophilic Substitution | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine, NaI | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | - |
Experimental Protocol for Nucleophilic Substitution
This protocol describes the synthesis of benzofuran derivatives through an intramolecular nucleophilic addition of an aryl halide to a ketone, catalyzed by nickel.
Materials:
-
Aryl halide substrate with a ketone moiety
-
Nickel(II) triflate (Ni(OTf)₂) or Ni(dppp)₂Cl₂
-
1,10-Phenanthroline (1,10-Phen)
-
Zinc powder (Zn)
-
Acetonitrile (MeCN)
Procedure:
-
In a glovebox, add the aryl halide substrate (1.0 equivalent), Ni(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%), and Zn powder (2.0 equivalents) to a dry reaction vessel.
-
Add anhydrous acetonitrile as the solvent.
-
Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired benzofuran derivative[8].
Workflow Diagram for Nucleophilic Substitution
Caption: General workflow for nickel-catalyzed intramolecular nucleophilic addition to synthesize benzofurans.
Cycloaddition Reactions
Benzofurans can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of complex polycyclic structures.
General Reactivity Trends
Benzo[b]furan can undergo [2+2] cycloaddition reactions, but it is generally a poor diene for [4+2] Diels-Alder reactions due to its aromatic character. In contrast, the less aromatic and more reactive benzo[c]furan readily participates in Diels-Alder reactions as a diene.
The reactivity of benzofuran derivatives in cycloaddition reactions can be influenced by substituents. For instance, 2-nitrobenzofurans have been shown to undergo dearomative [3+2] cycloaddition reactions.
Comparative Data on Cycloaddition Reactions
| Reaction | Benzofuran Isomer/Derivative | Reactant | Product Type | Observations |
| [4+2] Diels-Alder | Benzo[c]furan | Maleic anhydride | Diels-Alder adduct | Benzo[c]furan is a reactive diene. |
| [4+2] Diels-Alder | 6,7-Dehydrobenzofuran (aryne) | 2-Substituted furans | Cycloadducts | Highly regioselective cycloadditions.[9] |
| [3+2] Cycloaddition | 2-Nitrobenzofurans | para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | Proceeds smoothly under mild conditions with high yields. |
Experimental Protocol for Cycloaddition
This protocol describes a dearomative [3+2] cycloaddition reaction.
Materials:
-
2-Nitrobenzofuran derivative
-
para-Quinamine derivative
-
Solvent (e.g., Dichloromethane)
-
Base (if required, e.g., Cs₂CO₃)
Procedure:
-
To a solution of the 2-nitrobenzofuran (1.0 equivalent) in the chosen solvent, add the para-quinamine (1.2 equivalents).
-
If necessary, add a catalytic amount of base.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the benzofuro[3,2-b]indol-3-one derivative.
Cycloaddition Reaction Pathway
Caption: Diels-Alder reaction of benzo[c]furan as a diene.
Conclusion
The reactivity of benzofuran isomers is a rich and complex field, with significant implications for synthetic chemistry and drug discovery. Benzo[b]furan, the more stable isomer, preferentially undergoes electrophilic substitution at the C2 position. In contrast, the more reactive benzo[c]furan readily participates in cycloaddition reactions. The presence of substituents further modulates the reactivity and regioselectivity of these transformations. While a comprehensive quantitative comparison of all isomers across all reaction types remains an area for further investigation, this guide provides a foundational understanding and practical protocols for the functionalization of this important class of heterocyclic compounds. The provided diagrams and experimental details serve as a valuable resource for researchers aiming to harness the diverse reactivity of benzofuran isomers in their synthetic endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to Tetrahydrobenzofuran Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological entities. However, achieving target specificity remains a critical challenge in the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects, complicating the path to clinical approval. This guide provides a comparative analysis of the cross-reactivity profiles of a series of hypothetical tetrahydrobenzofuran derivatives against a panel of common off-target kinases and G-protein coupled receptors (GPCRs). The presented data, intended for illustrative purposes, is synthesized from publicly available information on structurally related compounds and serves as a framework for evaluating the selectivity of novel tetrahydrobenzofuran-based molecules.
Quantitative Cross-Reactivity Profiles
The following tables summarize the inhibitory activity (IC50 in µM) of five representative tetrahydrobenzofuran derivatives against a panel of ten kinases and five GPCRs. A lower IC50 value indicates higher potency.
Table 1: Kinase Selectivity Profile of Tetrahydrobenzofuran Derivatives (IC50 in µM)
| Compound ID | Primary Target | PKA | PKCα | CDK2 | EGFR | VEGFR2 | Abl | Src | p38α | JNK1 | ROCK1 |
| THBF-001 | Kinase X | 2.5 | 5.8 | >10 | 8.1 | 9.5 | >10 | >10 | 1.2 | 3.4 | 7.9 |
| THBF-002 | Kinase Y | >10 | 8.2 | 3.1 | >10 | >10 | 6.7 | 4.5 | 9.8 | >10 | >10 |
| THBF-003 | Kinase Z | 0.5 | 1.1 | >10 | >10 | >10 | >10 | >10 | 0.8 | 1.5 | 2.3 |
| THBF-004 | Kinase A | >10 | >10 | 0.2 | 7.5 | 6.3 | >10 | >10 | >10 | >10 | >10 |
| THBF-005 | Kinase B | 8.9 | 9.1 | >10 | 0.9 | 1.2 | 4.3 | 5.1 | >10 | >10 | >10 |
Table 2: GPCR Off-Target Binding Profile of Tetrahydrobenzofuran Derivatives (Ki in µM)
| Compound ID | Primary Target | 5-HT1A | 5-HT2A | D2 | M1 | H1 |
| THBF-001 | Kinase X | >10 | 8.9 | >10 | >10 | 7.5 |
| THBF-002 | Kinase Y | 2.1 | 4.5 | >10 | 9.8 | >10 |
| THBF-003 | Kinase Z | >10 | >10 | >10 | >10 | >10 |
| THBF-004 | Kinase A | 6.7 | 8.1 | 3.4 | >10 | >10 |
| THBF-005 | Kinase B | >10 | 1.2 | 0.8 | 5.6 | 9.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The substrate, now radiolabeled, will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific GPCR by competing with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compounds (dissolved in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the binding buffer.
-
Add the diluted test compounds to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compounds.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate a common signaling pathway potentially modulated by kinase inhibitors and a general workflow for assessing compound cross-reactivity.
Benchmarking the synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. We present a comparative analysis of key synthetic routes, supported by experimental data on yield, reaction conditions, and purity. Detailed protocols for each method are provided to facilitate reproducibility and methodological assessment.
At a Glance: Synthesis Method Comparison
The following table summarizes the quantitative data for the different synthetic approaches to this compound and its core precursors.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Purity Notes |
| Method 1: One-Pot Synthesis | Methyl 3-bromo-3-nitroacrylate, Dihydroresorcinol | Potassium acetate | 6 hours | 60 | Product obtained after refluxing in methanol. |
| Method 2: Two-Step Synthesis | 2-(2-bromophenyl)-2-formylacetate | CuI, K₂CO₃ | 2 hours | 88 | For the intramolecular cyclization step. |
| Method 3: Core Structure Synthesis | 1,3-Cyclohexanedione, Chloroacetaldehyde | Sodium hydrogencarbonate | Overnight | 80 | Yield for the unfunctionalized benzofuran core. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthesis comparison, the following diagram outlines the starting materials and key transformation for each method.
A Comparative Guide to Analytical Methods for the Purity Assessment of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific analytical protocols for this exact molecule, this document outlines methodologies based on the analysis of structurally related benzofuran derivatives and cyclic ketoesters.
The primary analytical techniques suitable for purity determination of this non-volatile, polar organic compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.
Quantitative Data Summary
The following table summarizes the typical performance of the recommended analytical techniques for the purity assessment of compounds similar to this compound.
| Analytical Technique | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Common Impurities Detected |
| HPLC-UV | 95.0 - 99.9 | 0.01 - 0.1% | 0.03 - 0.3% | High resolution, suitable for non-volatile and thermally labile compounds. | Starting materials, by-products, degradation products. |
| GC-MS | 90.0 - 99.5 | 0.001 - 0.05% | 0.003 - 0.15% | High sensitivity and specificity, excellent for volatile impurities. | Residual solvents, volatile by-products. |
| ¹H NMR | >95 (relative) | ~0.1% | ~0.3% | Provides structural information, good for identifying unknown impurities. | Structural isomers, major impurities with distinct protons. |
Experimental Protocols
Detailed experimental protocols for each of the key analytical methods are provided below. These are general procedures and may require optimization for the specific compound and impurity profile.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the most common and robust method for purity determination of non-volatile organic compounds.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of the chromophore in the molecule. For a benzofuran derivative, a wavelength between 254 nm and 280 nm is typically effective.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurity standards can be used for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents. For non-volatile compounds like the target molecule, derivatization may be necessary to increase volatility.
Methodology:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components. A typical program could be: hold at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, silylation is a common approach for keto-esters.
-
Quantification: Purity is assessed by the relative peak area of the main component. Identification of impurities is achieved by comparing their mass spectra to a library (e.g., NIST).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation and can be used for a quantitative purity assessment against a certified internal standard.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Quantification: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.
Caption: Workflow for purity analysis of pharmaceutical intermediates.
Logical Relationship of Analytical Methods
This diagram shows the relationship between the different analytical methods and the type of information they provide for a comprehensive purity profile.
Caption: Relationship between analytical methods for purity assessment.
Unlocking the Therapeutic Promise of Benzofuran-Based Compounds: An In Vitro and In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of various benzofuran-based compounds across key disease areas. Leveraging extensive in vitro and in vivo experimental data, this document offers an objective analysis of their efficacy and mechanisms of action, providing a valuable resource for advancing drug discovery and development.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide synthesizes key findings from recent studies to facilitate a comparative understanding of these promising therapeutic agents.
Anticancer Potential: Targeting Key Signaling Pathways
Benzofuran derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent activity against a wide range of cancer cell lines. In vitro and in vivo studies have highlighted their ability to inhibit tumor growth through various mechanisms of action.
In Vitro Anticancer Activity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzofuran derivatives against various human cancer cell lines, showcasing their potent cytotoxic effects.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative | S6 | HeLa (Cervical) | Sensitive | [1][2] |
| S6 | HepG2 (Liver) | Sensitive | [1][2] | |
| S6 | SW620 (Colon) | Sensitive | [1][2] | |
| Ailanthoidol | Huh7 (Hepatoma) | 22 (48h) | [3] | |
| Compound 12 | SiHa (Cervical) | 1.10 | [3] | |
| Compound 12 | HeLa (Cervical) | 1.06 | [3] | |
| 13b | MCF-7 (Breast) | 1.875 | [3] | |
| 13g | MCF-7 (Breast) | 1.287 | [3] | |
| 14c (Oxadiazole conjugate) | HCT116 (Colon) | 3.27 | [3] | |
| 26 (Benzofuran-based hybrid) | - | EGFR TK IC50: 0.93 | [3] | |
| 28g (3-Amidobenzofuran) | MDA-MB-231 (Breast) | 3.01 | [3] | |
| 33d (Benzofuran-chalcone) | A-549 (Lung) | 2.74 | [3] | |
| Halogenated Benzofuran | Compound 1 | HL60 (Leukemia) | 0.1 | [4] |
| Compound 1 | K562 (Leukemia) | 5 | [4] | |
| Benzofuran-Piperazine Hybrid | Compound 18 | A549 (Lung) | Potent | [5] |
In Vivo Anticancer Efficacy
In vivo studies using animal models have corroborated the promising in vitro findings, demonstrating significant tumor growth inhibition.
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| S6 | Nude mice xenograft | Liver Cancer (QGY-7401) | - | Significant growth suppression | [1][2] |
| Benzofuran Piperazine Derivative 1.19 | Murine xenograft | Human Breast Cancer (MDA-MB-231) | 50 mg/kg, i.p. | 58.7 | [6][7] |
| Doxorubicin (Standard) | Murine xenograft | Human Breast Cancer (MDA-MB-231) | 5 mg/kg, i.p. | 72.4 | [6] |
Mechanism of Action: Inhibition of Key Kinases
Several benzofuran derivatives exert their anticancer effects by targeting crucial signaling pathways involved in cell proliferation and survival. Notably, inhibition of Aurora B kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been identified as a key mechanism.
Aurora B Kinase Inhibition: The benzofuran derivative S6 has been identified as a novel inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Inhibition of Aurora B leads to defects in cell division, ultimately triggering apoptosis in cancer cells.
EGFR Tyrosine Kinase Inhibition: Certain benzofuran-based hybrids have demonstrated potent inhibitory activity against EGFR tyrosine kinase, a key driver in many cancers, including non-small-cell lung cancer.[3][8][9][10]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Benzofuran derivatives have exhibited significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.
In Vitro and In Vivo Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| Piperazine/benzofuran hybrid 5d | LPS-stimulated RAW264.7 cells | IC50 for NO inhibition = 52.23 µM | [1][11][12] |
| Endotoxemic mice | Reduced expression of IL-1β, TNF-α, and IL-6 | [1][11][12] | |
| Benzofuranone derivative BF1 | Carrageenan-induced paw edema in mice | Dose-dependent edema inhibition (up to 85.1% at 100 mg/kg) | [6][13] |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[1][11][12][14]
Antimicrobial Activity: A Broad Spectrum of Action
Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.
In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [15] |
| Compound 1 | Staphylococcus aureus | 12.5 | [15] | |
| Compound 1 | Escherichia coli | 25 | [15] | |
| Oxa-benzofuran | Compound 5 | Penicillium italicum | 12.5 | [15] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [15] | |
| Benzofuran-ketoxime | Compound 51a | Staphylococcus aureus | 0.039 | [16] |
| 3-Benzofurancarboxylic acid derivative | Compound VI | Candida albicans | 100 | [17] |
| Hydrophobic benzofuran analog | - | Escherichia coli | 0.39-3.12 | [18] |
| - | Staphylococcus aureus | 0.39-3.12 | [18] | |
| - | Methicillin-resistant S. aureus | 0.39-3.12 | [18] | |
| - | Bacillus subtilis | 0.39-3.12 | [18] |
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Emerging research highlights the neuroprotective potential of benzofuran derivatives, offering hope for the treatment of neurodegenerative disorders.
In Vitro and In Vivo Neuroprotection
| Compound | Model | Key Findings | Reference |
| Benzofuran-2-carboxamide derivatives | Primary rat cortical neurons (NMDA-induced excitotoxicity) | Significant protection against neuronal cell damage. Compound 1f showed efficacy comparable to memantine. | [19][20] |
| Benzofuran-containing selenium compound (TFSeB) | Streptozotocin-induced Alzheimer's disease mouse model | Reversed memory impairment, reduced oxidative stress, and modulated key neuroinflammatory pathways. | [21] |
| Moracin O and P (Benzofuran-type stilbenes) | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotective activity. | [22] |
Experimental Protocols: A Guide to Key Methodologies
This section provides an overview of the experimental protocols commonly employed in the in vitro and in vivo validation of benzofuran-based compounds.
In Vitro Assays
-
MTT Assay (Cell Viability):
-
Principle: Measures the metabolic activity of cells as an indicator of viability.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the benzofuran compound. After incubation, MTT solution is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.
-
-
Griess Assay (Nitric Oxide Production):
-
Principle: Measures the concentration of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants.
-
Procedure: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the benzofuran compound. The supernatant is then mixed with Griess reagent, and the absorbance is measured to determine nitrite concentration.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Quantifies the levels of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or tissue homogenates.
-
Procedure: Wells of a microplate are coated with a capture antibody specific for the target protein. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of protein present.
-
-
Western Blotting:
-
Principle: Detects and quantifies specific proteins in a complex mixture.
-
Procedure: Proteins from cell lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated forms of IKK, MAPKs, NF-κB) and then with enzyme-conjugated secondary antibodies for detection.
-
-
Kinase Inhibition Assays:
-
Principle: Measures the ability of a compound to inhibit the activity of a specific kinase (e.g., Aurora B, EGFR).
-
Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the benzofuran compound. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ which measures the amount of ADP produced.
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Principle: Determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Procedure: Serial dilutions of the benzofuran compound are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the target microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
-
In Vivo Models
-
Xenograft Tumor Models:
-
Principle: Evaluates the in vivo anticancer efficacy of a compound.
-
Procedure: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the benzofuran compound or a vehicle control. Tumor volume is measured regularly to assess the inhibition of tumor growth.
-
-
Carrageenan-Induced Paw Edema Model:
-
Principle: A widely used model of acute inflammation.
-
Procedure: Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The benzofuran compound is administered prior to or after the carrageenan injection, and the paw volume is measured at different time points to determine the anti-inflammatory effect.
-
-
Animal Models of Neurodegenerative Diseases:
-
Principle: Mimics the pathological features and behavioral deficits of human neurodegenerative diseases.
-
Procedure: Neurotoxicity is induced in animals using specific agents (e.g., streptozotocin for Alzheimer's disease, NMDA for excitotoxicity). The animals are then treated with the benzofuran compound, and various behavioral tests (e.g., memory tests) and biochemical analyses (e.g., measurement of oxidative stress markers, neurotransmitter levels) are performed to assess the neuroprotective effects.
-
Conclusion
The diverse and potent biological activities of benzofuran-based compounds underscore their significant therapeutic potential. The data presented in this guide highlights their promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The detailed experimental protocols and mechanistic insights provided serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships, optimization of lead compounds, and comprehensive preclinical and clinical studies are warranted to fully realize the therapeutic benefits of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 18. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 21. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalytic Strategies for Tetrahydrobenzofuran Synthesis
The synthesis of tetrahydrobenzofurans, a core structural motif in numerous biologically active molecules and natural products, is a significant focus in organic chemistry. The efficiency and stereoselectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a detailed, data-driven comparison of different catalytic systems, including organocatalysis and dual transition metal catalysis, for the synthesis of tetrahydrobenzofuran derivatives.
Quantitative Performance Comparison of Catalysts
The selection of a catalyst has a profound impact on yield, stereochemical outcome, and reaction conditions. Below is a summary of performance data for different catalysts used in the synthesis of tetrahydrobenzofuran and its immediate precursor, dihydrobenzofuran.
| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| Organocatalysis | |||||||
| (S)-(-)-Tetramisole hydrochloride (5 mol%) | (E)-2-(2-hydroxy-5-nitrostyryl)acrylic acid derivative | syn-2,3-dihydrobenzofuran derivative | 81 | 99:1 (syn/anti) | 99 (syn) | Pivaloyl chloride, iPr₂NEt, CH₂Cl₂, -20 °C, 24 h | [1] |
| OTMS-quinidine 19 (10 mol%) | (E)-2-(2-hydroxy-5-nitrostyryl)acrylic acid derivative | anti-2,3-dihydrobenzofuran derivative | 70 | 10:90 (syn/anti) | 99 (anti) | Pivaloyl chloride, iPr₂NEt, Toluene, -78 °C, 24 h | [1] |
| Dual Metal Catalysis | |||||||
| Ph₃PAuTFA (2.5 mol%) / [Co(NTf)₂L] (5.0 mol%) | Enynone and N-benzoyl-maleimide | Tetrahydrobenzofuran derivative | 99 | >19:1 | 94 | CHCl₃, 5 Å MS, 50 °C, 12 h | [2] |
| Ph₃PAuTFA (2.5 mol%) / [Co(NTf)₂L] (5.0 mol%) | Enynone and Phenylmaleimide | Tetrahydrobenzofuran derivative | 93 | >19:1 | 97 | CHCl₃, 5 Å MS, 50 °C, 12 h | [2] |
| Transition Metal Catalysis | |||||||
| [RhCp*Cl₂]₂ (2.5 mol%) | Imidazole-substituted allyloxy aryl | Imidazole-substituted dihydrobenzofuran | 91 | - | - | CsOAc, MeOH:H₂O (2:1), 100 °C | [3] |
| Pd(OAc)₂ / CuCl₂ | Alkenyl ether and alkynyl oxime ether | Polycyclic dihydrobenzofuran | up to 86 | - | - | Tetrabutyl ammonium bromide, 1,2-dichloroethane, 80 °C | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative protocols for the catalytic systems compared above.
Organocatalytic Stereodivergent Synthesis of 2,3-Dihydrobenzofurans[1]
This protocol demonstrates how the choice of organocatalyst can selectively produce either the syn or anti diastereomer of a substituted dihydrobenzofuran.
-
Materials:
-
Enone acid substrate
-
Pivaloyl chloride (1.1 equiv.)
-
iPr₂NEt (Hünig's base, 1.5 equiv.)
-
Catalyst: (S)-(−)-tetramisole hydrochloride (for syn product) or OTMS-quinidine 19 (for anti product)
-
Anhydrous solvent (CH₂Cl₂ for syn, Toluene for anti)
-
-
Procedure for syn-selective synthesis:
-
To a solution of the enone acid and (S)-(−)-tetramisole hydrochloride (5 mol%) in anhydrous CH₂Cl₂ at -20 °C, add iPr₂NEt.
-
Add pivaloyl chloride dropwise to the mixture.
-
Stir the reaction at -20 °C for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction and purify the crude product using column chromatography to isolate the syn-dihydrobenzofuran.
-
-
Procedure for anti-selective synthesis:
-
To a solution of the enone acid and OTMS-quinidine 19 (10 mol%) in anhydrous toluene at -78 °C, add iPr₂NEt.
-
Add pivaloyl chloride dropwise to the mixture.
-
Stir the reaction at -78 °C for 24 hours.
-
Quench the reaction and purify the crude product via column chromatography to obtain the anti-dihydrobenzofuran.
-
Gold/Cobalt Dual-Catalyzed Enantioselective Synthesis of Tetrahydrobenzofurans[2]
This method utilizes a dual catalytic system to achieve a tandem cycloisomerization/Diels-Alder reaction, yielding highly substituted tetrahydrobenzofurans.
-
Materials:
-
Enynone substrate (1.0 equiv.)
-
Electron-deficient alkene (e.g., N-benzoyl-maleimide, 1.5 equiv.)
-
Ph₃PAuTFA (2.5 mol%)
-
Cobalt complex [Co(NTf)₂L] (5.0 mol%)
-
5 Å Molecular Sieves (MS)
-
Anhydrous Chloroform (CHCl₃)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the enynone, the electron-deficient alkene, and 5 Å molecular sieves.
-
Add the gold catalyst (Ph₃PAuTFA) and the cobalt catalyst ([Co(NTf)₂L]) to the vessel.
-
Add anhydrous CHCl₃ as the solvent.
-
Stir the mixture at 50 °C for 12 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired tetrahydrobenzofuran derivative.
-
Visualizing the Catalytic Workflow
The process of selecting and optimizing a catalyst for a specific chemical transformation follows a logical progression. The diagram below illustrates a generalized workflow for comparing different catalysts in the synthesis of tetrahydrobenzofuran.
Caption: A generalized workflow for the comparative evaluation of catalysts in tetrahydrobenzofuran synthesis.
References
- 1. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of synthetic protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable building block in medicinal chemistry.
This document outlines the experimental details for a one-pot synthesis and the classical Feist-Benary furan synthesis. The performance of these methods is compared based on reported yields, reaction conditions, and procedural complexity.
At a Glance: Comparison of Synthetic Protocols
| Parameter | One-Pot Synthesis | Feist-Benary Furan Synthesis |
| Starting Materials | Dihydroresorcinol, Methyl 3-bromo-3-nitroacrylate, Potassium acetate | 1,3-Cyclohexanedione, Methyl 2-chloroacetoacetate, Base (e.g., Sodium ethoxide) |
| Reported Yield | 60-84% (for analogous compounds)[1] | Varies (typically moderate to good) |
| Reaction Time | ~6 hours[1] | Several hours to overnight |
| Key Advantages | Procedural simplicity, reduced workup | Versatility, well-established method |
| Potential Challenges | Availability of substituted nitroacrylates | Potential for side reactions, may require optimization |
Experimental Protocols
Protocol 1: One-Pot Synthesis
This method provides a straightforward approach to the target molecule from readily available starting materials. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination.
Materials:
-
Dihydroresorcinol (1,3-Cyclohexanedione)
-
Methyl 3-bromo-3-nitroacrylate
-
Potassium acetate
-
Anhydrous methanol
Procedure:
-
To a solution of dihydroresorcinol (1.0 eq) in anhydrous methanol, add potassium acetate (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of methyl 3-bromo-3-nitroacrylate (1.0 eq) in anhydrous methanol dropwise to the reaction mixture.
-
Reflux the resulting mixture for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic and versatile method for the formation of furan rings.[2] This route involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.
Materials:
-
1,3-Cyclohexanedione
-
Methyl 2-chloroacetoacetate (or corresponding bromo- or iodo-analog)
-
Base (e.g., Sodium ethoxide, Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Ethanol, DMF, THF)
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., sodium ethoxide, 1.1 eq) to the solution and stir to form the enolate.
-
Slowly add methyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC. Reaction temperatures typically range from 50-100°C.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to yield this compound.
Reproducibility and Performance
Visualizing the Synthetic Workflows
To better illustrate the procedural flow of each synthetic method, the following diagrams are provided.
Caption: Workflow for the one-pot synthesis.
Caption: Workflow for the Feist-Benary synthesis.
Conclusion
Both the one-pot synthesis and the Feist-Benary furan synthesis offer viable routes to this compound. The one-pot method stands out for its operational simplicity and potentially high yields. The Feist-Benary synthesis, while potentially requiring more optimization, is a highly versatile and well-documented reaction. The choice of protocol will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's familiarity with each technique. For rapid and efficient synthesis, the one-pot approach appears advantageous, while the Feist-Benary method provides a more classical and adaptable alternative. Further studies are warranted to establish detailed reproducibility data for both protocols to allow for a more rigorous quantitative comparison.
References
Establishing the Structure-Activity Relationship (SAR) of 4-oxo-tetrahydrobenzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-tetrahydrobenzofuran scaffold is a promising heterocyclic structure in medicinal chemistry, exhibiting a range of biological activities. Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various 4-oxo-tetrahydrobenzofuran derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity of 4-oxo-tetrahydrobenzofuran Derivatives
Derivatives of the 4-oxo-tetrahydrobenzofuran core have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the core structure significantly influences their potency.
Data Presentation: Cytotoxicity of 4-oxo-tetrahydrobenzofuran and Related Derivatives
The following table summarizes the cytotoxic activity of selected 4-oxo-tetrahydrobenzofuran derivatives and, for a broader comparative context, some related benzofuran compounds. Doxorubicin, a well-established anticancer drug, is included as a reference compound.[1][2]
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) or Growth Percent | Reference Compound | Reference IC50 (µM) |
| 4a | 2-(4-azidobenzoyl)-3-(4-nitrophenyl)-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4-one | UO-31 (Renal Cancer) | 69.36% (Growth Percent) | - | - |
| 4e | 2-(4-azidobenzoyl)-3-(4-chlorophenyl)-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4-one | UO-31 (Renal Cancer) | 80.86% (Growth Percent) | - | - |
| Benzofuran-thiazole hybrid (32a) | Methyl group at thiazole scaffold | HePG2, HeLa, MCF-7, PC3 | 8.49–16.72, 6.55–13.14, 4.0–8.99 | Doxorubicin | 4.17–8.87 |
| Selenium-containing benzofuran (10f) | - | MCF-7 | 2.6 | Doxorubicin | 0.8 |
| Benzofuran carboxylic acid (44b) | - | MDA-MB-231 | 2.52 | Doxorubicin | 2.36 |
SAR Insights:
-
The presence of electron-withdrawing groups on the phenyl ring at the 3-position of the tetrahydrobenzofuran core appears to be important for cytotoxic activity.
-
Hybrid molecules, where the benzofuran scaffold is combined with other heterocyclic rings like thiazole, have shown promising anticancer activity.[2]
-
The introduction of selenium into the benzofuran scaffold has also resulted in potent anticancer agents.[2]
Antimicrobial Activity of 4-oxo-tetrahydrobenzofuran Derivatives
The 4-oxo-tetrahydrobenzofuran scaffold has also been explored for its potential as an antimicrobial agent. Modifications to the core structure have led to derivatives with significant activity against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of 4-oxo-tetrahydrobenzofuran and Related Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 4-oxo-tetrahydrobenzofuran and related benzofuran derivatives against a panel of microorganisms. Ciprofloxacin is included as a standard antibacterial agent for comparison.[3][4][5]
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4c) | - | MRSA CCARM 3167 | 2 | Norfloxacin | 8 |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4d) | - | MRSA CCARM 3167 | 2 | Norfloxacin | 8 |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4e) | - | MRSA CCARM 3167 | 2 | Norfloxacin | 8 |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4f) | - | MRSA CCARM 3167 | 2 | Norfloxacin | 8 |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | - | S. aureus NCTC 4163 | 200 | Ciprofloxacin | 0.5 |
| Methyl 6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (IV) | - | S. aureus NCTC 4163 | 50 | Ciprofloxacin | 0.5 |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | - | S. aureus NCTC 4163 | 100 | Ciprofloxacin | 0.5 |
SAR Insights:
-
The presence of halogen substituents on the phenyl ring of furan-2-yl)methylene moiety attached to the 4-oxo-thiazolidine core appears to be crucial for potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]
-
For the benzofuran-3-carboxylate derivatives, the presence and position of halogen atoms on both the acetyl group and the aromatic ring influence the antimicrobial and antifungal activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these derivatives is key to their development. Benzofuran derivatives have been reported to interfere with critical signaling pathways involved in cancer progression.
mTOR Signaling Pathway Inhibition
Benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7]
Caption: Inhibition of the mTOR signaling pathway by 4-oxo-tetrahydrobenzofuran derivatives.
RAS/RAF/MEK/ERK Signaling Pathway Inhibition
Some benzofuran derivatives have also been shown to block the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by 4-oxo-tetrahydrobenzofuran derivatives.
Experimental Workflow for SAR Establishment
The process of establishing the structure-activity relationship for 4-oxo-tetrahydrobenzofuran derivatives typically follows a systematic workflow.
Caption: General workflow for establishing the structure-activity relationship.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before any disposal procedures, it is imperative to follow general safety protocols for handling potentially hazardous chemicals. This includes the mandatory use of Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood). | To prevent inhalation of the compound. |
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or a specialized chemical absorbent pad. Do not use combustible materials like sawdust.[1]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]
Proper Disposal Procedures
Unused or waste Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate and its containers are to be treated as hazardous chemical waste. Disposal must be in accordance with local, state, and federal regulations.
Primary Disposal Method:
The most recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.
On-Site Neutralization:
While chemical neutralization may be an option in some industrial settings, it is not a standard recommended procedure for this class of compounds in a typical laboratory environment without established and validated protocols.[1] Any attempt at on-site treatment should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institution's Environmental Health and Safety (EHS) department.[1]
Disposal Workflow:
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for managing Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound. The following table summarizes the required protective equipment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Government-approved chemical safety goggles or a face shield. | To prevent eye contact with the chemical.[1] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. Protective boots may be required depending on the situation. | To prevent skin contact. Gloves must be inspected prior to use, and proper removal techniques should be followed.[1] |
| Respiratory Protection | A government-approved respirator should be used. | To be used in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator is necessary to avoid inhalation.[1] |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and contamination.[1] |
Operational and Disposal Plans
Step-by-Step Handling and Storage Procedures:
-
Review Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for this compound.[1]
-
Ensure Adequate Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood to minimize exposure.[1]
-
Prevent Ignition: Keep the substance away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in the handling area.
-
Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes, and avoid breathing any vapors or aerosols.[1]
-
Grounding and Bonding: For operations that could generate static electricity, ensure proper grounding and bonding procedures are in place.
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.
Spill and Disposal Plan:
-
Personal Precautions: In case of a spill, wear appropriate personal protective equipment, including a respirator, and ensure adequate ventilation.[1]
-
Contain Spill: Prevent the product from entering drains or waterways.
-
Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, consult with safety personnel.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, regional, national, and international regulations.[1] Do not dispose of down the drain.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Assure adequate flushing by separating the eyelids with fingers. Call a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
